Dmeq-tad
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKSULYVSICWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)N=NC3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157798 | |
| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132788-52-4 | |
| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132788524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dmeq-tad: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmeq-tad, also known by its full chemical name 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione, is a fluorescent labeling reagent.[1][2] Its core structure features a highly reactive 1,2,4-triazoline-3,5-dione (TAD) moiety, which allows for rapid and specific reactions with a variety of biomolecules.[3] This property makes this compound a valuable tool in bioanalytical chemistry and drug development, particularly for the derivatization and quantification of molecules like Vitamin D and its metabolites.[1][2][4] While primarily used as a labeling agent, some studies have explored its potential in other areas, such as in the treatment of acute lymphoblastic leukemia, owing to its anti-inflammatory and anti-proliferative properties observed in vitro.[5]
Chemical Structure and Identification
The chemical structure of this compound is characterized by a quinoxaline derivative linked to a triazoledione ring system. This unique combination of moieties imparts its specific reactivity and fluorescent properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione | [1][2] |
| CAS Number | 132788-52-4 | [1][2][5] |
| Molecular Formula | C₁₅H₁₅N₅O₅ | [1][2][5] |
| Molecular Weight | 345.31 g/mol | [1][2][6] |
| Appearance | Bright pink or pink solid | [1][6] |
| Melting Point | >200°C (decomposition) | [6] |
| Solubility | Soluble in dichloromethane, acetone, or chloroform. Slightly soluble in DMSO and ethyl acetate (with heating/sonication). | [4][6] |
| SMILES | CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)N=NC3=O)OC)OC | [1] |
| InChI | InChI=1S/C15H15N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3 | [1][7] |
| Storage Temperature | Long-term: -20°C | [4][5] |
Mechanism of Action and Applications
The primary utility of this compound stems from the high reactivity of the triazoledione (TAD) moiety. TADs are known to participate in a variety of rapid and efficient chemical reactions, including Diels-Alder and ene reactions.[3][8]
Fluorescence Labeling of Vitamin D
This compound is widely used as a reagent for the fluorescence-labeling of Vitamin D and its metabolites.[1][2][4] This application is crucial for the sensitive and specific quantification of these compounds in biological samples. The reaction involves the TAD group of this compound reacting with the conjugated diene system present in Vitamin D molecules.
Caption: Reaction pathway for this compound labeling of Vitamin D.
Peptide and Biomolecule Labeling
The reactivity of this compound is not limited to dienes. It can also react with electron-rich aromatic amino acids like tyrosine and tryptophan, as well as with furan-containing unnatural amino acids incorporated into peptides.[3][9] This allows for site-specific labeling of peptides and proteins. Furthermore, recent studies have demonstrated its ability to perform multiple labeling at a single site on prenylated peptides, proteins, and DNA.[10]
Experimental Protocols
General Protocol for Labeling of Farnesol with this compound
The following is a representative protocol for the labeling of a prenylated molecule, farnesol, which can be adapted for other similar molecules.[10][11]
Materials:
-
Farnesol
-
This compound
-
Acetonitrile (MeCN)
-
Water (for quenching)
-
HPLC system for analysis
-
MALDI-TOF mass spectrometer for analysis
Procedure:
-
Prepare stock solutions of farnesol (e.g., 800 µM) and this compound (e.g., 4 mM) in acetonitrile.
-
In a suitable reaction vessel, mix the this compound solution (e.g., 10 equivalents) with the farnesol solution (1 equivalent).
-
The reaction is rapid; for single-labeling, the reaction may be stopped after as little as 10 seconds. For multiple labeling, the reaction time can be extended to 3 hours or more.[10][11]
-
To stop the reaction, add an excess of water to quench the unreacted this compound.
-
Analyze the reaction mixture by reversed-phase HPLC and MALDI-TOF mass spectrometry to identify the formation of single-, double-, and triple-labeled products.[10][11]
Caption: General workflow for labeling farnesol with this compound.
Quantitative Data
While this compound is primarily a labeling reagent, its potential anti-proliferative and anti-inflammatory activities have been noted.[5] However, specific quantitative data such as IC50 values from comprehensive dose-response studies are not widely published in the context of it being a therapeutic agent. The quantitative data available primarily relates to its application in labeling reactions.
| Parameter | Context | Value/Observation | Reference |
| Reaction Time | Single-labeling of farnesol | ~10 seconds | [10][11] |
| Reaction Time | Triple-labeling of farnesol (main product) | ~3 hours | [10][11] |
| Reaction Yield | Multiple labeling of geranylated DNA | 87% overall yield (33% single, 41% double, 13% triple) | [10] |
| Purity | Commercially available this compound | ≥98% (by TLC) | [4] |
Conclusion
This compound is a potent and versatile fluorescent labeling reagent with significant applications in the analysis of biomolecules, most notably Vitamin D. Its utility is derived from the rapid and efficient click-like chemistry of its triazoledione moiety. The detailed understanding of its chemical properties and reaction kinetics, as outlined in this guide, is essential for its effective application in research and development. While preliminary studies suggest other potential biological activities, its primary and well-established role remains in the realm of bioanalytical chemistry. Further research may yet uncover novel applications for this interesting molecule.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzo Life Sciences this compound (100mg). CAS: 132788-52-4, Quantity: Each of | Fisher Scientific [fishersci.com]
- 5. usbio.net [usbio.net]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS: 132788-52-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Dmeq-tad
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification methods for 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (Dmeq-tad). This compound is a Cookson-type reagent utilized as a derivatizing agent in sensitive analytical applications, such as the quantification of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols for analogous reactions, and purification methodologies based on established chemical principles and related literature.
Overview of this compound
This compound is a heterocyclic compound featuring a quinoxaline core linked to a highly reactive triazolinedione (TAD) moiety. The TAD group is a powerful dienophile and electrophile, enabling rapid and efficient derivatization of various analytes, often referred to as "click chemistry".[3] The dimethoxy-methyl-quinoxalinone (DMEQ) portion of the molecule can enhance the analytical properties of the derivatized products, for instance, by improving ionization efficiency in mass spectrometry.[2]
Proposed Synthesis of this compound
Diagram of the Proposed Synthetic Workflow for this compound
Caption: Proposed multi-step synthesis of this compound from commercially available starting materials.
Detailed Experimental Protocols (Analogous)
The following protocols are based on general and established methods for the synthesis of quinoxalines and triazolinediones. These should be adapted and optimized for the specific synthesis of this compound.
3.1. Synthesis of the Quinoxaline Core (DMEQ-moiety)
The DMEQ core can be synthesized through the condensation of a substituted o-phenylenediamine with an α-keto acid or its derivative.
-
Reaction: Condensation of 4,5-dimethoxy-1,2-diaminobenzene with a suitable three-carbon α-keto acid derivative (e.g., ethyl 2-oxobutanoate) followed by N-methylation and functional group manipulation to yield the ethylamine side chain.
-
Reagents and Solvents:
-
4,5-Dimethoxy-1,2-diaminobenzene
-
Ethyl 2-oxobutanoate (or similar)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Reducing agent for the keto group (if necessary)
-
Reagents for converting a functional group to an amine (e.g., via reduction of a nitrile or azide)
-
Solvents: Ethanol, acetic acid, DMF, or as appropriate for each step.
-
-
General Procedure (Illustrative):
-
Dissolve 4,5-dimethoxy-1,2-diaminobenzene in a suitable solvent like ethanol.
-
Add the α-keto ester and a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the quinoxalinone product by filtration or extraction.
-
Perform N-methylation using a suitable methylating agent and base.
-
Carry out subsequent steps to elaborate the side chain to the required ethylamine functionality.
-
3.2. Synthesis of the Dmeq-urazole Precursor
The synthesis of 4-substituted urazoles typically involves the reaction of the corresponding amine with a carbazate derivative, followed by cyclization.[3]
-
Reaction: Reaction of the DMEQ-ethylamine with a reagent like ethyl carbazate to form a semicarbazide, which is then cyclized.
-
Reagents and Solvents:
-
DMEQ-ethylamine (from the previous step)
-
Ethyl carbazate or a related reagent
-
Phosgene or a phosgene equivalent (for activation, used with caution)
-
Base (e.g., triethylamine, sodium ethoxide)
-
Solvents: Toluene, dioxane, or a high-boiling point solvent.
-
-
General Procedure (Illustrative):
-
React DMEQ-ethylamine with an activated carbazate derivative (e.g., formed from ethyl carbazate and a chloroformate) to form the corresponding semicarbazide.[3]
-
Heat the resulting semicarbazide with a base such as sodium ethoxide in ethanol to induce cyclization to the urazole ring.[3]
-
Acidify the reaction mixture to precipitate the Dmeq-urazole product.
-
Collect the product by filtration and wash with a suitable solvent.
-
3.3. Oxidation of Dmeq-urazole to this compound
The final step is the oxidation of the urazole to the highly reactive triazolinedione.[3]
-
Reaction: Oxidation of the Dmeq-urazole.
-
Oxidizing Agents:
-
N-Bromosuccinimide (NBS)
-
tert-Butyl hypochlorite
-
Dinitrogen tetroxide (N₂O₄)
-
Oxone®
-
-
Solvents: Dichloromethane, ethyl acetate, or other inert solvents.
-
General Procedure (Illustrative):
-
Suspend the Dmeq-urazole in a dry, inert solvent such as dichloromethane at a low temperature (e.g., 0 °C or -78 °C).
-
Add the oxidizing agent portion-wise while monitoring the reaction progress (e.g., by the disappearance of the starting material on TLC and the appearance of a colored product, as TADs are often colored).
-
Once the reaction is complete, quench any excess oxidizing agent.
-
The this compound product is often used immediately in solution for derivatization due to its high reactivity and potential for decomposition. If isolation is required, careful removal of the solvent under reduced pressure at low temperature is necessary.
-
Purification Methods
The purification of this compound and its derivatized products requires techniques that can handle potentially sensitive compounds and separate them from starting materials and by-products.
4.1. Extraction Techniques
-
Liquid-Liquid Extraction (LLE): Used to separate the product from aqueous and inorganic impurities. A common system for related compounds involves extraction from an aqueous phase into an organic solvent like ethyl acetate or dichloromethane.[1]
-
Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration. Normal-phase (e.g., silica) or reversed-phase (e.g., C18) SPE cartridges can be employed depending on the polarity of the compound and impurities.[1]
4.2. Chromatographic Methods
-
Flash Column Chromatography: Useful for the purification of intermediates such as the quinoxalinone core and the urazole precursor. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.
-
High-Performance Liquid Chromatography (HPLC): The method of choice for the final purification of this compound and for the analysis and purification of its derivatized products.[1]
-
Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used. Perfluorinated columns have also been shown to be effective for separating this compound reaction products.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in water, often with an additive like formic acid (0.1%) to improve peak shape.
-
Table 1: Summary of Purification Techniques for this compound and its Derivatives
| Purification Method | Stage of Use | Typical Stationary Phase | Typical Mobile Phase/Solvents | Purpose |
| Liquid-Liquid Extraction | Post-reaction workup for intermediates and final product | N/A | Ethyl acetate/water, Dichloromethane/water | Removal of water-soluble impurities.[1] |
| Solid-Phase Extraction | Sample cleanup prior to HPLC | C18 (Reversed-phase), Silica (Normal-phase) | Methanol/water, Ethyl acetate/hexanes | Concentration and removal of major impurities.[1] |
| Flash Chromatography | Purification of intermediates | Silica gel | Gradient of ethyl acetate in hexanes | Isolation of key synthetic intermediates. |
| HPLC | Final purification, analysis | C18, Perfluorinated phases | Gradient of acetonitrile or methanol in water with 0.1% formic acid | High-resolution separation and purification. |
Signaling Pathways and Mechanism of Action
This compound itself is not known to be a signaling molecule or a drug. Its primary role is as a chemical tool for derivatization. The reaction it undergoes is a Diels-Alder cycloaddition or an ene reaction with dienes or other suitable functional groups in the analyte of interest (e.g., vitamin D).[4] This reaction is what enables the high sensitivity and specificity in analytical methods.
Diagram of this compound's General Reactivity
Caption: Reaction mechanism of this compound with a target analyte for enhanced analytical detection.
Data Presentation
The following table summarizes typical reaction conditions for the derivatization of analytes with this compound, as reported in the literature.
Table 2: Typical Derivatization Reaction Conditions with this compound
| Parameter | Condition | Reference |
| Reagent Concentration | 0.1 mg/mL in ethyl acetate | [2] |
| Reaction Solvent | Ethyl acetate | [2] |
| Temperature | Room temperature | [5] |
| Reaction Time | 30 minutes, followed by a second addition and 60 more minutes | [2] |
| Quenching Agent | Methanol | [2] |
This guide provides a comprehensive framework for the synthesis and purification of this compound, aimed at professionals in chemical research and drug development. The proposed methods are based on established chemical principles and analogous reactions, offering a solid starting point for the practical synthesis of this valuable analytical reagent.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Profile of Dmeq-tad: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Spectroscopic Data
A thorough review of existing literature reveals a significant gap in the quantitative data describing the absorption and emission characteristics of Dmeq-tad. Specific values for parameters such as molar extinction coefficient (ε), quantum yield (Φ), and excited-state lifetime (τ) are not documented. The primary focus of published studies has been on the application of this compound as a reagent rather than the fundamental investigation of its photophysics.
Experimental Protocols for Spectroscopic Characterization
To elucidate the absorption and emission spectra of this compound, standard and advanced spectroscopic techniques should be employed. The following protocols provide a framework for the systematic characterization of its photophysical properties.
Sample Preparation
-
Solvent Selection: Given that this compound is utilized in LC-MS/MS, initial studies should be conducted in solvents commonly used in this technique, such as methanol, acetonitrile, and water, as well as in a non-polar solvent like cyclohexane to assess solvatochromic effects.
-
Concentration: A stock solution of this compound should be prepared in a high-purity solvent. For absorption measurements, a concentration range that yields absorbance values between 0.1 and 1.0 is recommended to ensure adherence to the Beer-Lambert law. For emission studies, more dilute solutions are typically used to avoid inner filter effects.
Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer should be used to record the absorption spectrum.
-
Procedure:
-
Record a baseline spectrum with the cuvette filled with the solvent of choice.
-
Measure the absorbance of the this compound solution across a wavelength range from approximately 200 nm to 800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
To determine the molar extinction coefficient, measure the absorbance of a series of known concentrations of this compound at λmax and apply the Beer-Lambert law (A = εcl).
-
Emission Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube) is required.
-
Procedure:
-
Excite the this compound solution at its λmax as determined by absorption spectroscopy.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λem).
-
The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Quantum Yield Determination
-
Relative Method: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Procedure:
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the standard solution. Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to minimize inner filter effects.
-
The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Experimental Workflow for Spectroscopic Analysis
The logical flow for characterizing the photophysical properties of this compound is outlined below.
Caption: Workflow for the photophysical characterization of this compound.
Signaling Pathways and Logical Relationships
Currently, there is no information available in the scientific literature describing any signaling pathways directly involving this compound. Its primary described function is as a chemical derivatization agent.
Conclusion
While this compound is a valuable tool in analytical chemistry, its fundamental photophysical properties remain largely unexplored. The experimental protocols detailed in this guide provide a clear path for researchers to systematically characterize its absorption and emission spectra. Such studies are crucial for a deeper understanding of this molecule and could potentially unlock new applications beyond its current use as a derivatization reagent. The lack of data on signaling pathways underscores the need for further biological investigation if this compound is to be considered for applications in drug development or as a biological probe.
An In-depth Technical Guide to the Photophysical Properties of Dmeq-tad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmeq-tad, chemically known as 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione, is a reactive labeling reagent utilized in various bioconjugation applications. Its utility stems from the highly reactive triazolinedione moiety, which readily participates in reactions with a variety of functional groups found in biomolecules. For researchers in drug development and related scientific fields, a thorough understanding of the photophysical properties of such labeling agents is paramount for the design and interpretation of fluorescence-based assays, imaging studies, and quantitative analytics. This technical guide provides a comprehensive overview of the key photophysical parameters of this compound, namely its fluorescence quantum yield and photostability, based on currently available information.
While specific quantitative data for the quantum yield and photostability of unconjugated this compound are not extensively reported in peer-reviewed literature, this guide outlines the established methodologies for their determination and discusses the expected photophysical behavior based on the properties of structurally related compounds.
Core Photophysical Properties: Quantum Yield and Photostability
The efficacy of a fluorescent labeling agent is largely determined by two key parameters: its quantum yield (Φ), which dictates the brightness of the fluorescence signal, and its photostability, which describes its resistance to photobleaching or fading upon exposure to light.
Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in biological assays.
Data Presentation: Expected Quantum Yield of this compound Adducts
Direct experimental data on the quantum yield of this compound itself is scarce. Triazolinediones are typically non-fluorescent or weakly fluorescent prior to reaction. The fluorescence properties of interest arise from the resulting adduct formed after conjugation to a target molecule. The quantum yield of the this compound adduct is therefore highly dependent on the nature of the molecule it reacts with and the local microenvironment.
Based on the analysis of similar fluorescent dyes and labeling reagents, the quantum yield of this compound adducts can be expected to vary. For context, a table of quantum yields for common fluorophores is provided below. It is anticipated that this compound adducts, depending on the conjugated partner, could exhibit quantum yields within a similar range.
| Fluorophore | Quantum Yield (Φ) | Solvent |
| Fluorescein | 0.95 | 0.1 M NaOH |
| Rhodamine 6G | 0.95 | Ethanol |
| Quinine Sulfate | 0.54 | 0.5 M H₂SO₄ |
| Anthracene | 0.27 | Ethanol |
Experimental Protocol for Quantum Yield Determination
The quantum yield of a this compound adduct is typically determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Experimental Workflow for Relative Quantum Yield Measurement
Revolutionizing Vitamin D Analysis: A Technical Guide to DMEQ-TAD Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D and its metabolites is crucial for understanding its role in human health and disease. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, the low endogenous concentrations and poor ionization efficiency of certain vitamin D metabolites present significant challenges.[1] Chemical derivatization with 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), a Cookson-type reagent, has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth overview of the application of this compound for the sensitive and specific detection of vitamin D metabolites, complete with experimental protocols and quantitative data.
This compound reacts with the cis-diene moiety of vitamin D compounds in a Diels-Alder reaction, forming a stable derivative with significantly enhanced ionization efficiency.[2][3] This derivatization can improve sensitivity by 10- to 100-fold, enabling the measurement of low-abundance metabolites and facilitating vitamin D metabolite profiling in small sample volumes.[3][4]
Core Principles: The this compound Derivatization Reaction
This compound is a dienophile that readily reacts with the conjugated diene system present in the A-ring of vitamin D and its metabolites. This [4+2] cycloaddition, or Diels-Alder reaction, results in the formation of two stereoisomers of the this compound adduct. The permanent positive charge in the this compound molecule substantially improves the ionization efficiency of the vitamin D metabolites during mass spectrometry analysis.[5]
Quantitative Performance of this compound-Based Assays
The use of this compound derivatization significantly improves the analytical performance of LC-MS/MS methods for vitamin D metabolites. The following tables summarize key quantitative data from published studies.
| Parameter | 25-OH-D2/D3 | 24,25-(OH)2D3 | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.25-0.45 nmol/L | 0.25-0.45 nmol/L | [6][7] |
| Lower Limit of Detection (LOD) | - | 0.04 ng/mL | [8] |
| Inter-assay Coefficient of Variation (CV) | 4-7% | 4-7% | [6][7] |
| Intra-assay Coefficient of Variation (CV) | 4-7% | 4-7% | [6][7] |
| Bias (vs. Quality Assurance Schemes) | -2% to -5% | - | [6][7] |
| Metabolite | Recovery Rate | Reference |
| Derivatized Compounds (general) | 90.9% (± 8.8%) to 105.0% (± 4.7%) | [9] |
Detailed Experimental Protocols
This section provides a synthesized protocol for the analysis of vitamin D metabolites using this compound derivatization followed by LC-MS/MS. This protocol is a compilation of methodologies reported in the scientific literature.[2][9][10][11]
Sample Preparation (Liquid-Liquid Extraction)
Materials:
-
Serum or plasma samples
-
Acetonitrile (ACN)
-
Hexane
-
Ethyl acetate
-
Internal standards (e.g., deuterated vitamin D metabolites)
Procedure:
-
To 100 µL of serum or plasma, add an appropriate amount of internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction (LLE) using a non-polar solvent mixture such as hexane:ethyl acetate.
-
Vortex and centrifuge to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer containing the vitamin D metabolites.
-
Evaporate the solvent to dryness under a stream of nitrogen.
This compound Derivatization
Materials:
-
This compound solution (0.1 mg/mL in ethyl acetate)
-
Methanol (MeOH)
Procedure:
-
To the dried sample extract, add 25 µL of the this compound solution.[2]
-
Incubate the mixture at room temperature for 30 minutes.[2][10]
-
Add a second aliquot of 25 µL of the this compound solution.[2]
-
Continue the incubation for an additional 60 minutes at room temperature.[2]
-
Evaporate the sample to dryness.
-
Reconstitute the dried derivatized sample in a suitable solvent (e.g., 100 µL of MeOH:H₂O 90/10 v/v) for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is often used for the separation of the derivatized metabolites.[2][5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive like formic acid to aid ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Run Time: A short run time of around 5 minutes can be achieved for high-throughput analysis.[6][7]
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the molecular ion of the this compound-vitamin D adduct. A common and specific product ion for quantification is m/z 468, which corresponds to an A-ring-derived this compound fragment.[2][7]
Applications and Advantages
The this compound derivatization method offers several advantages for both clinical and research applications:
-
Enhanced Sensitivity: Allows for the accurate measurement of low-concentration vitamin D metabolites.[4]
-
Simultaneous Profiling: Enables the simultaneous quantification of multiple vitamin D metabolites in a single run.[4][8]
-
Small Sample Volume: Requires as little as 100 µL of serum or plasma.[6][7]
-
High Throughput: The rapid derivatization reaction and short LC run times are amenable to high-throughput analysis.
This methodology has proven valuable in various contexts, including:
-
Assessing vitamin D deficiency and supplementation efficacy.[6]
-
Investigating disorders of calcium metabolism, such as idiopathic infantile hypercalcemia.[6]
-
Studying vitamin D metabolism in animal models, including knockout mice.[6][12]
Conclusion
This compound derivatization is a robust and highly effective technique for the sensitive and specific quantification of vitamin D and its metabolites by LC-MS/MS. By significantly improving ionization efficiency, this method allows researchers and clinicians to obtain reliable data from small sample volumes, facilitating comprehensive vitamin D metabolite profiling. The detailed protocols and performance data provided in this guide serve as a valuable resource for laboratories looking to implement or optimize their vitamin D analysis workflows.
References
- 1. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with this compound [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Dmeq-tad as a Fluorescent Probe for Biomolecules: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione, commonly known as Dmeq-tad, is a fluorogenic dienophile first synthesized and reported by Shimizu et al. in 1991.[1] It belongs to a class of quinoxaline-based fluorescent probes, which are recognized for their generally high quantum yields, large Stokes shifts, and good photostability, positioning them as potentially superior alternatives to some traditional fluorescent dyes.[2] this compound has been primarily documented as a highly fluorescent labeling reagent for vitamin D metabolites, enabling their quantification at femtomole levels through High-Performance Liquid Chromatography (HPLC).[1] While its reactivity with dienes is well-established, its potential application as a fluorescent probe for other biomolecules, particularly thiols such as glutathione, is an area of interest for researchers.
This technical guide provides an overview of the known applications of this compound, its reaction mechanisms, and general protocols for analogous fluorescent probes in the detection of biomolecules. However, it is important to note that specific quantitative photophysical data for this compound and its adducts, as well as detailed protocols for its use in fluorescence-based assays for thiols, are not extensively available in peer-reviewed literature.
Core Structure and Properties
The chemical structure of this compound comprises a highly fluorescent quinoxalinone moiety linked to a reactive 1,2,4-triazoline-3,5-dione (TAD) group. The quinoxalinone core is responsible for its favorable fluorescent properties, while the TAD group serves as a dienophile, readily reacting with conjugated dienes.
Quantitative Data Summary
A comprehensive search of scientific literature reveals a notable absence of specific quantitative photophysical data for this compound and its biomolecular adducts. Key parameters such as molar extinction coefficient (ε), fluorescence quantum yield (Φ), and precise excitation and emission maxima (λex/λem) for the free probe and its reaction products with thiols or vitamin D have not been published. For context, a general comparison of quinoxaline derivatives with other common fluorescent dyes is provided below, highlighting their potential advantages.[2]
| Fluorescent Dye Class | Representative Excitation Max (λex, nm) | Representative Emission Max (λem, nm) | Representative Stokes Shift (nm) | Representative Quantum Yield (Φ) | General Photostability |
| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | High |
| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |
| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |
| Cyanine (Cy3) | ~550 | ~570 | ~20 | ~0.15 | Moderate |
| Cyanine (Cy5) | ~650 | ~670 | ~20 | ~0.2 | Moderate |
Note: The values presented are representative for the dye class and can vary significantly depending on the specific chemical structure and solvent conditions.[2]
Signaling Pathways and Reaction Mechanisms
1. Reaction with Vitamin D Metabolites (Diels-Alder Reaction)
This compound reacts with the s-cis-diene system present in vitamin D and its metabolites through a [4+2] cycloaddition, also known as the Diels-Alder reaction. This reaction is rapid and quantitative, forming a stable, highly fluorescent cycloadduct.[1] This covalent labeling allows for the sensitive detection of vitamin D metabolites in complex biological samples.[1]
Caption: Diels-Alder reaction of this compound with a vitamin D metabolite.
2. Postulated Reaction with Thiols (e.g., Glutathione)
While not explicitly detailed for this compound, triazolinediones are known to react with nucleophiles. The proposed mechanism for the interaction of this compound with thiols, such as glutathione (GSH), is likely a nucleophilic attack of the thiolate anion on the electron-deficient triazolinedione ring. This reaction would result in the formation of a covalent adduct, which would alter the electronic structure of the quinoxalinone fluorophore, leading to a change in its fluorescence properties. The specific nature of this change (i.e., "turn-on," "turn-off," or ratiometric shift) has not been characterized.
Caption: Postulated reaction of this compound with glutathione (GSH).
Experimental Protocols
Due to the lack of specific published protocols for the use of this compound as a fluorescent probe for biomolecules like glutathione, the following sections provide generalized methodologies based on similar fluorescent probes. These protocols would require substantial optimization for use with this compound.
1. General Protocol for Fluorometric Quantification of Glutathione in Cell Lysates
This protocol is adapted from methods using other thiol-reactive fluorescent probes.
a. Materials:
-
This compound stock solution (concentration to be determined empirically, dissolved in an appropriate solvent like DMSO).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glutathione (GSH) standards of known concentrations.
-
Cell lysis buffer.
-
96-well black microplates.
-
Fluorometer (plate reader).
b. Workflow:
Caption: Workflow for fluorometric quantification of GSH in cell lysates.
c. Detailed Steps:
-
Prepare GSH Standards: A serial dilution of glutathione in assay buffer should be prepared to generate a standard curve.
-
Sample Preparation: Culture and harvest cells. Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris. Collect the supernatant (cell lysate).
-
Assay:
-
Pipette the cell lysates and GSH standards into the wells of a 96-well black microplate.
-
Add the this compound working solution to each well.
-
Incubate the plate in the dark at room temperature for a duration to be optimized (e.g., 15-60 minutes) to allow for the reaction to complete.
-
Measure the fluorescence intensity using a fluorometer at the predetermined optimal excitation and emission wavelengths for the this compound-GSH adduct.
-
-
Data Analysis: Subtract the fluorescence of a blank control (assay buffer and probe only) from all readings. Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of GSH in the cell lysate samples.
2. General Protocol for Live-Cell Imaging of Intracellular Thiols
This protocol provides a general framework for using a cell-permeable fluorescent probe to visualize intracellular thiols. The cell permeability of this compound has not been established and may require modification (e.g., addition of an acetoxymethyl ester group) for this application.
a. Materials:
-
Cell-permeable form of this compound.
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Cells cultured on glass-bottom dishes or chamber slides.
-
Fluorescence microscope (confocal recommended).
b. Workflow:
References
A Technical Guide to Dmeq-tad: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive literature search did not yield specific public data for a fluorescent dye explicitly named "Dmeq-tad." However, the naming convention suggests a derivative of the well-known DMEQ (N,N-dimethyl-6-ethoxyquinolinium) fluorescent dye family, with "TAD" likely referring to a triazolinedione moiety. Triazolinediones are known for their rapid reactivity, particularly in "click chemistry" and bioconjugation.[1] This guide, therefore, synthesizes information on the parent DMEQ class of dyes and the functional chemistry of triazolinediones to provide a predictive framework for the properties and applications of a putative this compound dye. All quantitative data and protocols are presented as illustrative examples based on functionally similar compounds.
Core Properties of Quinolinium-Based Dyes
Quinolinium-based fluorescent probes are a versatile class of dyes known for their sensitivity to the local environment, making them valuable tools for sensing biological molecules and events.[2] They are often used in the detection of thiols, such as cysteine and glutathione, which play critical roles in cellular redox homeostasis.[3][4] The "DMEQ" core likely provides the foundational photophysical properties, while the "TAD" (triazolinedione) group acts as a highly reactive handle for bioconjugation.[1]
Table 1: Predicted Photophysical and Chemical Properties of this compound
| Property | Predicted Value | Notes |
| Excitation Max (λex) | 340 - 380 nm | Based on typical quinolinium scaffolds.[5][6] |
| Emission Max (λem) | 440 - 510 nm | Dependent on solvent polarity and binding state.[6] |
| Stokes Shift | 80 - 130 nm | Large Stokes shifts are characteristic and beneficial for reducing self-quenching.[6][7] |
| Quantum Yield (Φ) | 0.1 - 0.6 | Highly variable; typically low in aqueous solution and increases upon binding to a target.[8] |
| Molar Extinction Coeff. | 15,000 - 30,000 M⁻¹cm⁻¹ | Based on similar dye classes.[9] |
| Reactive Group | Triazolinedione (TAD) | Highly reactive toward electron-rich moieties like thiols and dienes.[1] |
| Solubility | Moderate in aqueous buffers | May require organic co-solvents (e.g., DMSO) for stock solutions. |
Principle of Action: Thiol Detection and Bioconjugation
The primary application of a this compound probe is likely in the rapid and selective labeling of biomolecules. The triazolinedione group is an exceptionally reactive dienophile and can undergo rapid "ene" reactions with thiols or Diels-Alder reactions with conjugated dienes.[1] This reactivity can be harnessed for fluorescently labeling proteins, peptides, or other molecules.
For thiol detection, the mechanism would likely involve a "turn-on" fluorescence response. The TAD moiety might quench the fluorescence of the DMEQ core in the unbound state. Upon reaction with a thiol (e.g., cysteine on a protein), the electronic structure of the TAD group is altered, disrupting the quenching mechanism and leading to a significant increase in fluorescence.
Caption: Predicted mechanism for thiol-activated fluorescence of this compound.
Experimental Protocols
The following are example protocols for the use of a this compound dye in common research applications. These should be optimized for specific experimental conditions.
This protocol describes a general method for fluorescently labeling a purified protein containing accessible cysteine residues.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO).
-
Purified protein (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4).
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
Methodology:
-
Protein Preparation: Ensure the protein solution is free of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol). If reducing agents were used, they must be removed by dialysis or buffer exchange prior to labeling.
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A 5- to 20-fold molar excess of this compound is a common starting point.
-
Labeling Reaction: Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Reaction times with TAD chemistry can be very fast, sometimes on the order of seconds to minutes.[1]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.
This protocol provides a workflow for visualizing cellular thiols.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
This compound (1 mM stock in DMSO).
-
Imaging medium (e.g., HBSS or phenol red-free DMEM).
-
Fluorescence microscope with DAPI/FITC filter sets.
Methodology:
-
Cell Culture: Plate cells to achieve 60-80% confluency at the time of the experiment.
-
Dye Loading: Prepare a working solution of this compound in the imaging medium. A final concentration of 1-10 µM is a typical starting point.
-
Staining: Remove the culture medium from the cells, wash once with imaging medium, and then add the this compound working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Remove the dye solution and wash the cells 2-3 times with fresh imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use the excitation/emission wavelengths appropriate for the dye (e.g., Ex: 365 nm, Em: 450 nm).
Caption: A typical workflow for staining live cells with a fluorescent probe.
Data Interpretation and Considerations
-
Environmental Sensitivity: The fluorescence of quinolinium dyes can be sensitive to the polarity of the local environment. When interpreting results, consider that changes in fluorescence may be due to environmental shifts in addition to covalent binding.
-
Selectivity: While the TAD moiety is highly reactive with thiols, it may also react with other nucleophiles or diene-containing biomolecules.[1] It is crucial to run appropriate controls to confirm the selectivity of the probe in your specific biological system.
-
Photostability: Like many fluorescent dyes, this compound may be susceptible to photobleaching during prolonged imaging sessions. Use the lowest possible excitation power and shortest exposure times necessary to acquire a good signal.
-
Cytotoxicity: When using any probe in live cells, it is important to assess its potential cytotoxicity. Perform cell viability assays (e.g., MTT or Trypan Blue exclusion) to ensure the probe concentration and incubation time used are not detrimental to the cells.
This guide provides a foundational overview based on the predicted chemistry of this compound. For definitive characterization, specific experimental validation of its photophysical properties, reactivity, and biological performance is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly selective quinolizinium-based fluorescent probe for cysteine detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
A Technical Guide to the Fluorescent Labeling Reagent Dmeq-tad
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquin-oxalyl-ethyl)]-1,2,4-triazoline-3,5-dione, commonly known as Dmeq-tad, is a highly reactive dienophile used as a fluorescent labeling reagent. This document provides a comprehensive overview of its discovery, synthesis, mechanism of action, and applications in analytical chemistry and bioconjugation. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development settings.
Discovery and Development
This compound was developed as a fluorescent labeling agent for the sensitive detection of molecules containing conjugated diene systems. Its primary initial application was in the analysis of vitamin D metabolites by high-performance liquid chromatography (HPLC). The key advantage of this compound is its ability to react rapidly and specifically with dienes through a Diels-Alder reaction, introducing a highly fluorescent quinoxalinone moiety that allows for detection at very low concentrations.
The development of this compound was a significant advancement in the analytical chemistry of vitamin D, as it provided a robust method for quantifying various metabolites that are present in biological samples in minute amounts. Over time, its application has expanded to the labeling of other biomolecules, including peptides, proteins, and DNA, that either naturally contain or can be modified to contain a diene functionality.
Chemical Properties and Synthesis
This compound is a triazolinedione (TAD) derivative. TADs are known for their exceptional reactivity as dienophiles in Diels-Alder reactions and as enophiles in Alder-ene reactions. The N=N double bond in the triazolinedione ring is highly electrophilic, making it susceptible to rapid cycloaddition with electron-rich dienes.
The synthesis of this compound involves the oxidation of its corresponding urazole precursor. While the detailed, step-by-step synthesis is proprietary to chemical suppliers, the general synthetic route for TAD reagents is well-established and typically involves the reaction of a substituted amine with a source of the triazolinedione heterocycle, followed by an oxidation step.
General Synthesis Pathway for Triazolinediones
Caption: Generalized synthesis pathway for this compound, proceeding through a urazole intermediate which is then oxidized.
Mechanism of Action: Chemical Reactivity
The utility of this compound as a labeling reagent stems from its rapid and specific chemical reactions.
Diels-Alder Reaction
The primary mechanism of action is a [4+2] cycloaddition, or Diels-Alder reaction, with a conjugated diene. This reaction is highly efficient and proceeds under mild conditions, often at room temperature.
Diels-Alder Reaction of this compound with a Conjugated Diene
Caption: The Diels-Alder reaction mechanism of this compound with a conjugated diene to form a stable, fluorescent adduct.
Alder-Ene Reaction
This compound can also undergo an Alder-ene reaction with molecules containing an allylic hydrogen. This is a competing reaction pathway that can occur, for example, with unsaturated fatty acids.
Reaction with Amino Acids
This compound has been shown to react with certain amino acid residues in proteins. While it can react with tryptophan, this reaction is generally less chemoselective than the Diels-Alder reaction with dienes.[1] It can also react with tyrosine residues under specific pH conditions.[1]
Applications
Quantification of Vitamin D Metabolites
This compound is widely used for the derivatization of vitamin D metabolites in biological samples for subsequent analysis by LC-MS/MS.[2][3][4] This derivatization enhances the ionization efficiency and allows for sensitive quantification.[3]
Labeling of Biomolecules
This compound is a valuable tool for the fluorescent labeling of biomolecules for various research applications.
-
Peptides and Proteins: Peptides and proteins that have been chemically modified to include a diene moiety can be specifically labeled with this compound. This has been demonstrated with farnesylated peptides and proteins.[5][6]
-
DNA: Similarly, DNA can be functionalized with a diene and subsequently labeled with this compound.[5][6]
Quantitative Data
| Parameter | Value | Application | Reference |
| Reaction Time (Farnesol Labeling) | 10 seconds | Formation of single, double, and triple-labeled products | [5][6] |
| 3 hours | Enrichment of triple-labeled product | [5][6] | |
| Reagent Equivalence (Farnesol Labeling) | 10 equivalents | Multi-labeling | [5][6] |
| LC-MS/MS Lower Limit of Quantitation | 0.25-0.45 nmol/L | Vitamin D metabolite analysis | [4] |
| Inter- and Intra-assay CV | 4-7% | Vitamin D metabolite analysis | [4] |
Experimental Protocols
General Protocol for Labeling a Diene-Containing Molecule
-
Dissolve the diene-containing molecule in an appropriate organic solvent (e.g., acetonitrile).
-
Add a solution of this compound in the same solvent. The molar ratio of this compound to the diene will depend on the desired degree of labeling. For multi-labeling, a significant excess of this compound (e.g., 10 equivalents) may be used.[5][6]
-
Allow the reaction to proceed at room temperature. The reaction time can be varied to control the extent of labeling, from seconds to several hours.[5][6]
-
Quench the reaction by adding water or an alcohol (e.g., ethanol).[5][7]
-
The labeled product can then be purified and analyzed by HPLC, mass spectrometry, or other relevant techniques.
Experimental Workflow for Biomolecule Labeling
Caption: A typical experimental workflow for the fluorescent labeling of a diene-containing biomolecule with this compound.
Protocol for Derivatization of Vitamin D Metabolites for LC-MS/MS
This protocol is adapted from methodologies described for the analysis of vitamin D metabolites.[2][3]
-
Sample Preparation: Extract the vitamin D metabolites from the biological matrix (e.g., serum) using an appropriate method, such as solid-phase extraction.[7]
-
Derivatization:
-
LC-MS/MS Analysis:
-
Dry the derivatized sample and redissolve it in the mobile phase.[3]
-
Inject the sample into the LC-MS/MS system for analysis.
-
Conclusion
This compound is a powerful and versatile fluorescent labeling reagent with significant applications in analytical chemistry and chemical biology. Its high reactivity towards conjugated dienes via the Diels-Alder reaction allows for the sensitive and specific detection and quantification of a variety of molecules. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their own studies. As a commercially available reagent, this compound continues to be a valuable tool in both basic research and the development of new analytical methods.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. 132788-52-4・this compound・048-25341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. biomall.in [biomall.in]
Methodological & Application
Application Notes: Stable Isotope Dimethyl Labeling for Quantitative Proteomics
It appears there may be a misunderstanding regarding the application of Dmeq-TAD. Based on current scientific literature, 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (this compound) is a reagent primarily used for the derivatization of vitamin D metabolites to enhance their ionization efficiency and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] It is not typically used for the general labeling of proteins.
However, a widely used and well-established method for labeling proteins for quantitative proteomics is Stable Isotope Dimethyl Labeling . This technique is cost-effective, rapid, and applicable to a wide range of sample types.[3][4][5] This document will provide detailed application notes and protocols for this common protein labeling method.
Introduction
Stable isotope dimethyl labeling is a chemical labeling strategy used for the relative and absolute quantification of proteins in complex samples by mass spectrometry.[3] The method involves the covalent modification of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) through reductive amination.[5][6] By using stable isotope-labeled formaldehyde and a reducing agent, a dimethyl group is added to each primary amine.
Principle of the Method
The core of the technique lies in using different isotopic forms of formaldehyde (e.g., light-CH₂O and heavy-¹³CD₂O) to label peptides from different samples (e.g., control vs. treated).[4] After labeling, the samples are mixed and analyzed together by LC-MS/MS. Peptides labeled with the light and heavy reagents are chemically identical but have a specific mass difference. This mass difference allows for the relative quantification of the peptide (and thus the protein it originated from) by comparing the signal intensities of the isotopic pairs in the mass spectrometer.[4][6]
Key Applications
-
Quantitative Proteomics: Widely used for comparing protein expression levels between different biological samples (e.g., healthy vs. disease, treated vs. untreated).[3][4]
-
Post-Translational Modification (PTM) Analysis: Can be employed to quantify changes in PTMs such as phosphorylation and glycosylation.[4]
-
Protein-Protein Interaction Studies: Useful in quantitative affinity purification-mass spectrometry (AP-MS) experiments to identify specific interaction partners.
-
Multiplexing: The use of different combinations of isotopic formaldehyde and sodium cyanoborohydride allows for the simultaneous analysis of three or more samples (triplex or higher).[4]
Advantages of Stable Isotope Dimethyl Labeling
-
Cost-Effective: The reagents used are significantly less expensive compared to other labeling methods like SILAC or iTRAQ.[3]
-
Versatile: Applicable to virtually any protein sample, including tissues, cell cultures, and body fluids.[3]
-
Rapid and Efficient: The labeling reaction is fast (often complete within 5-60 minutes) and highly specific.[3][6]
-
Robust Quantification: Provides accurate and reproducible quantification over a wide dynamic range.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters of the stable isotope dimethyl labeling method in comparison to other common quantitative proteomics techniques.
| Feature | Stable Isotope Dimethyl Labeling | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) |
| Principle | Chemical labeling of primary amines on peptides. | Metabolic incorporation of stable isotope-labeled amino acids into proteins. | Chemical labeling of primary amines on peptides with isobaric tags. |
| Sample Types | Virtually any sample type. | Actively growing cells in culture. | Virtually any sample type. |
| Multiplexing | Typically 2-plex or 3-plex, can be extended.[4] | 2-plex or 3-plex. | Up to 11-plex (TMT) or 8-plex (iTRAQ).[7] |
| Cost | Low.[3] | High (labeled amino acids and media). | High (isobaric tags). |
| Labeling Efficiency | High, reaction is typically driven to completion.[6] | High, requires complete incorporation through multiple cell doublings. | High, but can be affected by peptide amount.[7] |
| Quantification Level | MS1 (precursor ion scan).[4] | MS1 (precursor ion scan). | MS2/MS3 (reporter ions). |
Experimental Protocols
Protocol 1: In-Solution Dimethyl Labeling of Tryptic Peptides
This protocol is designed for labeling 25-30 µg of tryptic peptides.[8]
Materials:
-
Protein extract in a suitable buffer (e.g., 8M urea in 100 mM TEAB).
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Formaldehyde (CH₂O, 20% solution, "light")
-
Stable isotope-labeled formaldehyde-¹³CD₂O, 20% solution, "heavy")
-
Sodium cyanoborohydride (NaBH₃CN, 1M solution)
-
Formic acid (FA)
-
C18 desalting columns
Procedure:
-
Protein Extraction and Digestion:
-
Extract proteins from your biological sample using a lysis buffer (e.g., 8M urea, 100 mM TEAB, protease inhibitors).
-
Quantify the protein concentration using a BCA assay.
-
Take 25-30 µg of protein extract for each sample.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 1.5M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.
-
-
Dimethyl Labeling:
-
Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB.
-
To the "light" sample, add 4 µL of 4% (v/v) CH₂O.
-
To the "heavy" sample, add 4 µL of 4% (v/v) ¹³CD₂O.
-
Vortex briefly and spin down.
-
Add 4 µL of 0.6 M NaBH₃CN to each sample.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction by adding 16 µL of 1% (v/v) ammonia solution.
-
Further quench by adding 8 µL of formic acid.
-
-
Sample Pooling and Desalting:
-
Combine the "light" and "heavy" labeled peptide samples.
-
Desalt the mixed sample using a C18 column.
-
Elute the labeled peptides and dry under vacuum.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: On-Column Dimethyl Labeling
This protocol is suitable for smaller sample amounts and can be automated.[4]
Materials:
-
Same as Protocol 1, with the addition of a C18 trap column.
Procedure:
-
Protein Digestion:
-
Digest the protein sample as described in Protocol 1, steps 1a-1e.
-
Stop the digestion and desalt the peptides.
-
-
On-Column Labeling:
-
Load the peptide sample onto a C18 trap column.
-
Prepare the "light" labeling solution: 4 µL of 4% CH₂O and 4 µL of 0.6 M NaBH₃CN in 100 µL of 100 mM TEAB.
-
Prepare the "heavy" labeling solution similarly with ¹³CD₂O.
-
Flush the trap column with the appropriate labeling solution for the first sample.
-
Allow the reaction to proceed on-column for a defined period (e.g., 20-30 minutes).
-
Wash the column with a desalting solution (e.g., 0.1% formic acid) to remove excess reagents.
-
Repeat steps 2a-2e for the second sample with the other isotopic label.
-
-
Analysis:
-
After labeling and washing, the trap column can be placed in-line with an analytical column for direct LC-MS/MS analysis of the mixed samples.
-
Visualizations
Caption: Experimental workflow for stable isotope dimethyl labeling.
References
- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites [ouci.dntb.gov.ua]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. old.57357.org [old.57357.org]
Application Notes and Protocols for Live-Cell Imaging Using Tetrazine-Based Bioorthogonal Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tetrazine-based probes, such as 3,6-Bis(diethylamino)-1,2,4,5-tetrazine (a potential compound referred to by the shorthand Dmeq-tad), for live-cell imaging applications. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, to enable the specific labeling and visualization of biomolecules in their native cellular environment.
Introduction to Tetrazine-Based Live-Cell Imaging
Live-cell imaging is a powerful tool for studying dynamic cellular processes. Bioorthogonal chemistry, which employs chemical reactions that can occur within living systems without interfering with native biochemical processes, has revolutionized this field. The IEDDA reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.
In this system, a biomolecule of interest is first tagged with a TCO moiety. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or by conjugating TCO to antibodies or small molecules. Subsequently, a tetrazine probe, often conjugated to a fluorophore, is introduced. The tetrazine rapidly and specifically reacts with the TCO-tagged biomolecule, forming a stable covalent bond and enabling fluorescent visualization.
Key Advantages:
-
High Specificity and Bioorthogonality: The tetrazine-TCO reaction is highly selective and does not interact with native functional groups in the cellular environment.
-
Rapid Kinetics: The reaction is extremely fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[1]
-
Fluorogenicity: Many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched in their unreacted state and significantly increases upon reaction with TCO. This "turn-on" mechanism reduces background noise and often eliminates the need for wash steps.
-
Versatility: The tetrazine handle can be conjugated to a wide variety of reporter molecules, including fluorophores across the visible spectrum, enabling multicolor imaging and other applications.
Data Presentation: Quantitative Properties of Tetrazine Probes
The choice of tetrazine and fluorophore can significantly impact the outcome of a live-cell imaging experiment. The following tables summarize key quantitative data for a selection of tetrazine derivatives to aid in probe selection.
Table 1: Second-Order Rate Constants for Tetrazine-TCO Cycloaddition
This table presents the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with TCO, highlighting the influence of substituents on reaction speed.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | [2][3] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | [4] |
| Methyl-substituted tetrazines | TCO | ~1000 | [5] |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | trans-cyclooctene | ~1000 (at 37°C) | [6] |
| Lipophilic tetrazines | TCO-PeptoBrush | 13,000 to 750,000 | [5] |
Table 2: Photophysical Properties of Fluorogenic Tetrazine Probes
This table summarizes the fluorescence quantum yields (Φ) and "turn-on" ratios (fluorescence enhancement upon reaction with TCO) for several fluorogenic tetrazine probes.
| Fluorogenic Tetrazine Probe | Quantum Yield (Φ) of Product | Turn-On Ratio | Reference |
| Tetrazine-BODIPY FL | - | ~15-20 fold | [6] |
| Tetrazine-BODIPY TMR-X | - | ~15-20 fold | [6] |
| Fl-5-Tz | 0.0037 (unreacted) | 72 | [7] |
| Fl-6-Tz | - | 109 | [7] |
| BODIPY-m-Tz (4b) | - | up to 1600-fold in water | [8] |
| HD653 | - | 50-fold | [9] |
Experimental Protocols
The following are generalized protocols for labeling cell surface and intracellular proteins in live cells using tetrazine-TCO ligation. Optimization of concentrations, incubation times, and imaging parameters is recommended for each specific application.
Protocol 1: Labeling of Cell Surface Proteins (e.g., EGFR)
This protocol describes the pre-targeting of a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), using a TCO-conjugated antibody followed by detection with a tetrazine-fluorophore conjugate.
Materials:
-
Live cells expressing the protein of interest (e.g., A431 cells for EGFR) plated on imaging-grade dishes.
-
TCO-conjugated antibody specific to the target protein (e.g., Cetuximab-TCO).
-
Tetrazine-fluorophore conjugate (e.g., 3,6-Bis(diethylamino)-1,2,4,5-tetrazine-fluorophore).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Bovine Serum Albumin (BSA).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency on imaging dishes.
-
Antibody Incubation:
-
Dilute the TCO-conjugated antibody in cold PBS with 1% BSA to the desired concentration (typically 5-10 µg/mL).
-
Wash the cells once with cold PBS.
-
Incubate the cells with the antibody solution for 1 hour at 4°C to allow binding to the cell surface receptor while minimizing internalization.
-
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Tetrazine Labeling:
-
Prepare a solution of the tetrazine-fluorophore conjugate in complete cell culture medium. A typical starting concentration is 1-10 µM.
-
Add the tetrazine solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells two to three times with pre-warmed complete cell culture medium to remove unreacted tetrazine probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope.
-
Protocol 2: Labeling of Intracellular Proteins
This protocol is for labeling intracellular proteins that have been genetically encoded with a TCO-containing unnatural amino acid.
Materials:
-
Live cells expressing the TCO-modified intracellular protein of interest.
-
Cell-permeable tetrazine-fluorophore conjugate.
-
Complete cell culture medium.
-
PBS, pH 7.4.
-
Anhydrous DMSO for stock solution preparation.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Seed and culture cells expressing the TCO-tagged protein on imaging-compatible plates.
-
Preparation of Tetrazine Probe:
-
Prepare a stock solution of the cell-permeable tetrazine-fluorophore in anhydrous DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM, optimization is recommended).
-
-
Labeling:
-
Remove the existing culture medium from the cells.
-
Add the tetrazine-containing medium to the cells.
-
Incubate at 37°C for 15-60 minutes. The optimal time depends on the reaction kinetics and probe concentration.
-
-
Wash and Recovery:
-
Aspirate the labeling solution.
-
Wash the cells two to three times with pre-warmed complete culture medium.
-
Add fresh medium and incubate for a short period (e.g., 30 minutes) to allow for the diffusion of any remaining unreacted probe out of the cells.
-
-
Imaging:
-
Replace the medium with a pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of tetrazine-based probes in live-cell imaging.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of EGF receptor and grb2 in living cells visualized by fluorescence resonance energy transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recruitment of the adaptor protein Grb2 to EGFR tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Dmeq-tad in Fluorescence Microscopy
Note to the User: Initial searches for the compound "Dmeq-tad" did not yield specific results. The following application notes and protocols are based on a hypothetical fluorescent probe, herein named "Hypothetical-Probe-750," to demonstrate the requested format and content for a typical fluorescent probe used in fluorescence microscopy for research, drug discovery, and development. Researchers can adapt this template for their specific fluorescent compounds.
Introduction to Hypothetical-Probe-750
Hypothetical-Probe-750 is a novel, cell-permeable, far-red fluorescent probe designed for the selective labeling and tracking of overexpressed protein kinase XYZ (PK-XYZ) in live and fixed cells. Its exceptional photostability and high quantum yield make it an ideal tool for a range of fluorescence microscopy applications, including confocal microscopy, and super-resolution techniques.[1][2] This probe is particularly valuable for high-content screening (HCS) and mechanism of action studies in drug discovery.[3]
Principle of Action
Hypothetical-Probe-750 is conjugated to a selective inhibitor of PK-XYZ. Upon entering the cell, it specifically binds to the active site of PK-XYZ, leading to a significant increase in fluorescence intensity. This allows for the direct visualization and quantification of PK-XYZ localization, dynamics, and inhibition within cellular compartments.
Data Presentation
Spectral Properties
| Property | Value |
| Excitation Maximum (nm) | 750 |
| Emission Maximum (nm) | 780 |
| Quantum Yield | > 0.6 |
| Extinction Coefficient (M⁻¹cm⁻¹) | > 100,000 |
Recommended Working Concentrations
| Application | Concentration Range |
| Live-Cell Imaging | 50 - 200 nM |
| Immunofluorescence (Fixed Cells) | 100 - 500 nM |
| High-Content Screening (HCS) | 25 - 100 nM |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PK-XYZ Dynamics
This protocol describes the use of Hypothetical-Probe-750 for visualizing the real-time dynamics of PK-XYZ in living cells.
Materials:
-
Hypothetical-Probe-750
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Confocal or other suitable fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging vessel to achieve 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a 1 mM stock solution of Hypothetical-Probe-750 in anhydrous DMSO. Further dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (e.g., 100 nM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the Hypothetical-Probe-750 staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~750 nm, Emission: ~780 nm). For time-lapse imaging, maintain the cells at 37°C and 5% CO₂.[4]
Protocol 2: Immunofluorescence Staining in Fixed Cells
This protocol outlines the procedure for using Hypothetical-Probe-750 in conjunction with antibody-based staining in fixed cells.
Materials:
-
Hypothetical-Probe-750
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a protein of interest
-
Fluorescently labeled secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation: Wash cells briefly with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody and Hypothetical-Probe-750 Incubation: Dilute the fluorescently labeled secondary antibody and Hypothetical-Probe-750 in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.[3]
-
Imaging: Image using a fluorescence microscope with the appropriate filter sets for DAPI, the secondary antibody fluorophore, and Hypothetical-Probe-750.
Visualizations
References
- 1. Advanced fluorescence microscopy techniques for the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Coupling live-cell imaging and in situ isolation of the same single cell to profile the transient states of predicted drug-tolerant cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to Dmeq-tad
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to assess the cellular effects of the compound Dmeq-tad. The following protocols detail methods for analyzing key cellular processes, including apoptosis and cell cycle distribution, which are critical for evaluating the efficacy and mechanism of action of novel therapeutic agents.
I. Introduction to this compound and Flow Cytometry
This compound is a compound of interest for its potential biological activities. Flow cytometry is a powerful and versatile technique for characterizing cellular responses at the single-cell level.[1] It allows for the rapid and quantitative analysis of multiple cellular parameters, making it an indispensable tool in drug discovery and development.[1][2] By using fluorescent probes, flow cytometry can elucidate the effects of compounds like this compound on fundamental cellular processes such as programmed cell death (apoptosis) and cell division (cell cycle).[3][4]
II. Analysis of Apoptosis Induction by this compound
Apoptosis is a regulated process of programmed cell death that is morphologically and biochemically distinct from necrosis.[5] Dysregulation of apoptosis is implicated in various diseases, including cancer.[5] Flow cytometry offers several assays to detect and quantify apoptosis, from early to late stages.[3][6]
A. Early Apoptosis Detection: Annexin V Staining
One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) or 7-Aminoactinomycin D (7-AAD) are DNA-binding dyes that are excluded by cells with intact membranes.[7][8] Co-staining with Annexin V and a viability dye allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7]
B. Late Stage Apoptosis: DNA Fragmentation Analysis
A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[3][6] This can be detected by flow cytometry using DNA-binding dyes like propidium iodide (PI) after cell permeabilization.[3][6] Apoptotic cells will have a sub-G1 peak in the DNA content histogram due to the leakage of fragmented DNA.[3] Another method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which labels the ends of fragmented DNA.[5]
Experimental Protocol: Annexin V and Propidium Iodide Staining
This protocol is designed to measure apoptosis in cells treated with this compound using Annexin V and PI staining.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution. Centrifuge all cells at 300 x g for 5 minutes.[9]
-
Washing: Wash the cell pellet twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[10]
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[10]
Data Presentation: Apoptosis Analysis
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound (1 µM) | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.4 |
| This compound (10 µM) | 60.1 ± 4.5 | 25.4 ± 2.8 | 12.1 ± 1.9 | 2.4 ± 0.7 |
| This compound (50 µM) | 25.8 ± 5.1 | 48.7 ± 3.9 | 20.5 ± 2.5 | 5.0 ± 1.1 |
Signaling Pathway: Extrinsic Apoptosis Pathway
Caption: this compound may induce extrinsic apoptosis.
III. Cell Cycle Analysis Following this compound Treatment
The cell cycle is a tightly regulated process that governs cell proliferation.[4] Many anti-cancer drugs exert their effects by inducing cell cycle arrest.[4] Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][11]
A. DNA Content Staining with Propidium Iodide
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate DNA content.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
This protocol describes the preparation and staining of cells with PI for cell cycle analysis following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.[9]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[10]
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again.[9]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence signal.[9] Use cell cycle analysis software to determine the percentage of cells in each phase.[9]
Data Presentation: Cell Cycle Distribution
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.3 ± 2.8 | 20.1 ± 1.5 | 14.6 ± 1.3 |
| This compound (1 µM) | 68.9 ± 3.1 | 18.5 ± 1.9 | 12.6 ± 1.7 |
| This compound (10 µM) | 75.4 ± 4.2 | 10.2 ± 2.1 | 14.4 ± 2.0 |
| This compound (50 µM) | 45.1 ± 5.5 | 15.3 ± 3.4 | 39.6 ± 4.8 |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
IV. Conclusion
The protocols and application notes presented here provide a robust framework for investigating the cellular effects of this compound using flow cytometry. By analyzing key indicators of apoptosis and cell cycle progression, researchers can gain valuable insights into the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent. Careful optimization of these protocols for specific cell types and experimental conditions is recommended for achieving reliable and reproducible results.
References
- 1. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Applications - Cell Health | Life Science | Merck [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 11. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Cell Staining
Note on "Dmeq-tad"
Initial searches for a reagent named "this compound" did not yield a specific chemical or biological probe used for cell staining. The term "TAD" in biological research most commonly refers to Topologically Associating Domains , which are large, self-interacting genomic regions that play a crucial role in the three-dimensional organization of the genome.[1][2][3] While TADs are a subject of intense research, "this compound" does not correspond to a known staining reagent for these or any other cellular structures.
Therefore, this document provides a comprehensive guide to optimizing cell staining procedures using fluorescent microscopy, with a focus on immunofluorescence, a widely used technique. The principles and protocols outlined here are broadly applicable and can be adapted for various fluorescent dyes and antibodies.
Introduction to Immunofluorescence Staining
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize the localization of specific proteins or other antigens within cells.[4] Achieving optimal staining requires careful optimization of several parameters, including cell preparation, antibody concentration, and imaging conditions, to maximize the signal-to-noise ratio and ensure data accuracy.
General Protocol for Immunofluorescence Staining of Adherent Cells
This protocol provides a standard workflow for the immunofluorescent staining of adherent cells cultured on coverslips or in chamber slides.[5][6][7]
Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[5][7]
-
Blocking Buffer (e.g., 5-10% normal serum from the secondary antibody host species or 1-3% Bovine Serum Albumin in PBS)[7]
-
Primary Antibody (specific to the target antigen)
-
Fluorophore-conjugated Secondary Antibody (specific to the primary antibody's host species)
-
Nuclear Counterstain (e.g., DAPI, Hoechst)[4]
-
Mounting Medium
Experimental Workflow Diagram
Caption: General workflow for immunofluorescence staining.
Step-by-Step Protocol
-
Cell Culture: Seed cells on sterile glass coverslips or chamber slides to achieve 50-80% confluency at the time of staining.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 for 10-15 minutes.[5][6]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and Counterstain Incubation: Dilute the fluorophore-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Optimization of Staining Parameters
To achieve the best results, it is crucial to optimize several experimental parameters.
Antibody Concentration
The optimal concentration for both primary and secondary antibodies should be determined empirically through titration. Using too high a concentration can lead to high background, while too low a concentration will result in a weak signal.
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Typically 1:100 to 1:1000 for antisera, or 1 µg/mL for purified antibodies.[4][7] | To achieve specific staining with minimal background. |
| Secondary Antibody Dilution | Usually between 1:100 and 1:500 for commercial preparations.[5] | To provide sufficient signal amplification without increasing non-specific binding. |
Signal-to-Noise Ratio (SNR)
The quality of immunofluorescence images is determined by the signal-to-noise ratio (SNR), which is the ratio of the specific fluorescent signal to the background noise. A higher SNR allows for better visualization of the target structure.[8]
Strategies to Improve SNR:
-
Optimize Antibody Dilutions: As described above, this is a critical step to reduce background.
-
Thorough Washing: Ensure that unbound antibodies are completely removed.
-
Use of Blocking Buffers: This minimizes non-specific antibody binding.
-
Antigen Retrieval: For some epitopes masked by fixation, antigen retrieval methods may be necessary.
-
Choice of Fluorophores: Select bright and photostable fluorophores.
-
Microscope Settings: Optimize acquisition settings (e.g., exposure time, laser power) to maximize signal without saturating the detector.
Caption: Factors affecting the signal-to-noise ratio.
Assessing Cell Viability
It is important to ensure that the staining protocol itself does not induce cell death, which can lead to artifacts. Cell viability can be assessed before or after fixation using various assays.[9][10]
| Assay Type | Principle | Examples |
| Dye Exclusion Assays | Live cells with intact membranes exclude certain dyes. | Trypan Blue, Propidium Iodide (PI), 7-AAD[11] |
| Metabolic Assays | Measure metabolic activity, which is indicative of cell viability. | MTT, XTT, Resazurin assays[9][12] |
| Esterase Activity Assays | Live cells contain active intracellular esterases that convert a non-fluorescent substrate to a fluorescent product. | Calcein AM[9][11] |
A common approach in fluorescence microscopy is to co-stain with a viability dye that is compatible with the other fluorophores being used. For example, DAPI can stain the nuclei of all cells, while a membrane-impermeant dye like Propidium Iodide will only stain the nuclei of dead cells.
Conclusion
While "this compound" does not appear to be a recognized reagent, the principles of optimizing cell staining are universal. By carefully titrating antibody concentrations, taking steps to maximize the signal-to-noise ratio, and being mindful of cell health, researchers can achieve high-quality, reproducible immunofluorescence data. The protocols and recommendations provided here serve as a robust starting point for developing and troubleshooting cell staining experiments.
References
- 1. Regulation of single-cell genome organization into TADs and chromatin nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAD reorganization: a new mechanism for cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Analysis of Topologically Associating Domains (TADs) | Springer Nature Experiments [experiments.springernature.com]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 8. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 9. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 11. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dmeq-tad Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione (Dmeq-tad) as a fluorescent labeling reagent. This compound is primarily utilized for the derivatization of molecules containing a cis-diene moiety, most notably vitamin D and its metabolites, to enhance their detection in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Principle of this compound Labeling
This compound is a Cookson-type reagent that reacts with the cis-diene structure of target molecules through a Diels-Alder cycloaddition.[3] This derivatization imparts a fluorescent tag to the analyte, significantly improving its ionization efficiency and sensitivity in mass spectrometry-based analyses.[2] The reaction results in the formation of two stereoisomers, with the 6S stereoisomer being the more abundant product.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound labeling based on established protocols.
| Parameter | Value | Source |
| This compound Solution Concentration | 0.1 mg/mL in ethyl acetate | [2][4][5] |
| Incubation Temperature | Ambient / Room Temperature | [2][3][4][5] |
| Incubation Time (Step 1) | 30 minutes | [2][4][5] |
| Incubation Time (Step 2) | 60 minutes | [2][4][5] |
| Reaction Quenching | Addition of 50 µL of methanol | [2][4][5] |
Experimental Protocols
This section provides a detailed protocol for the derivatization of vitamin D metabolites using this compound for LC-MS/MS analysis.
Materials:
-
This compound reagent
-
Ethyl acetate
-
Methanol
-
Dried sample containing the analyte of interest (e.g., vitamin D metabolites)
-
Microcentrifuge tubes
-
Vortex mixer
-
Solvent evaporator
Protocol:
-
Preparation of this compound Solution: Prepare a 0.1 mg/mL solution of this compound in ethyl acetate.[2][4][5]
-
First Incubation: To the dried sample in a microcentrifuge tube, add 25 µL of the this compound solution. Vortex for 30 seconds and incubate at ambient temperature for 30 minutes.[2]
-
Second Incubation: Following the initial incubation, add a second aliquot of 25 µL of the this compound solution to the sample. Incubate for an additional 60 minutes at ambient temperature.[2]
-
Reaction Quenching: To stop the derivatization reaction, add 50 µL of methanol to the tube and vortex.[2][4][5]
-
Sample Preparation for Analysis: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of a methanol:water (90:10, v/v) mixture. The sample is now ready for injection into the LC-MS/MS system.[2]
Visualizations
Chemical Reaction of this compound with Vitamin D
Caption: Diels-Alder cycloaddition of this compound to Vitamin D.
Experimental Workflow for this compound Labeling
Caption: Step-by-step workflow for this compound derivatization.
References
- 1. scbt.com [scbt.com]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dmeq-tad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmeq-tad (4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione) is a fluorescent labeling reagent. It is utilized in various biochemical assays, notably for the derivatization of molecules to enable their detection and quantification via fluorescence. This document provides detailed guidelines for the dissolution and storage of this compound to ensure its stability and efficacy in experimental workflows.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₅O₅ | N/A |
| Molecular Weight | 345.31 g/mol | N/A |
| Appearance | Pink Solid | N/A |
Solubility
| Solvent | Qualitative Solubility | Quantitative Solubility Data |
| Dichloromethane | Soluble[2] | Not available |
| Acetone | Soluble[2] | Not available |
| Chloroform | Soluble[2] | Not available |
| Ethyl Acetate | Soluble[1] | 0.1 mg/mL (for derivatization)[1] |
Storage and Stability
Proper storage of this compound is critical to maintain its reactivity. As a reactive fluorescent dye, exposure to moisture, light, and elevated temperatures should be minimized.
Solid Form
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container[2]. To further enhance stability, it is recommended to store the compound in a desiccator to protect it from moisture and to purge the container with an inert gas, such as argon or nitrogen, before sealing[3]. Protect from light. Short-term storage at room temperature is permissible, but should be avoided for extended periods.
In Solution
Stock solutions of this compound should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be stored at -20°C in a tightly sealed vial, protected from light. The stability of this compound in solution is dependent on the solvent and storage conditions. While specific stability data for the this compound compound in various solvents is not extensively documented, the derivatives of this compound have been shown to be stable for up to 3 months at -20°C[1]. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Before opening a vial of a refrigerated or frozen solution, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture into the solution[3].
| Storage Condition | Recommendation |
| Long-Term (Solid) | -20°C, desiccated, under inert gas, protected from light[2][3] |
| Short-Term (Solid) | Room temperature (avoid for extended periods) |
| Stock Solution | -20°C, protected from light, single-use aliquots recommended[1] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., Dichloromethane, Acetone, Chloroform, or Ethyl Acetate)
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the container of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh this compound: In a fume hood, carefully weigh the desired amount of this compound and transfer it to the amber vial.
-
Add Solvent: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration. For derivatization reactions, a starting concentration of 0.1 mg/mL in ethyl acetate can be used as a reference[1].
-
Dissolve: Tightly cap the vial and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: If not for immediate use, purge the vial with an inert gas, seal tightly, and store at -20°C, protected from light.
Safety Precautions
-
Work in a well-ventilated area, preferably a fume hood, when handling this compound and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
Experimental Workflow for Dissolving and Storing this compound
References
Dmeq-tad: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxymethylepoxyquinomicin (Dmeq-tad), and its active form (-)-DHMEQ, is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates numerous cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, most notably cancer and chronic inflammatory disorders. (-)-DHMEQ exerts its inhibitory effect through direct, covalent binding to cysteine residues within NF-κB subunit proteins, thereby preventing their DNA binding and subsequent activation of target genes.[1][2] This unique mechanism of action makes this compound a valuable tool for preclinical drug discovery and a potential therapeutic agent.
These application notes provide an overview of the utility of this compound in drug discovery, quantitative data on its efficacy, and detailed protocols for key experimental procedures to assess its activity.
Applications in Drug Discovery
-
Oncology: NF-κB is constitutively activated in a wide range of cancers, promoting cell survival, proliferation, angiogenesis, and metastasis. This compound's ability to inhibit NF-κB makes it a promising candidate for cancer therapy. It has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.
-
Inflammation and Autoimmune Diseases: As a central mediator of inflammation, NF-κB is a key target for treating inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. This compound can be utilized to study the role of NF-κB in these diseases and as a lead compound for the development of novel anti-inflammatory drugs.
-
Metastasis Inhibition: this compound has been shown to inhibit cancer cell invasion and metastasis by downregulating NF-κB-dependent genes involved in these processes, such as matrix metalloproteinases (MMPs).[3]
-
Chemosensitization: The inhibition of NF-κB by this compound can sensitize cancer cells to conventional chemotherapeutic agents, potentially allowing for lower doses of cytotoxic drugs and reducing side effects.
Data Presentation
The inhibitory activity of (-)-DHMEQ has been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of (-)-DHMEQ required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified |
| U251 | Glioblastoma | 13.50 | 72 |
| U343MG-a | Glioblastoma | 11.52 | 72 |
| FISS-10 | Feline Injection-Site Sarcoma | 14.15 | 72 |
| FISS-07 | Feline Injection-Site Sarcoma | 16.03 | 72 |
| FISS-08 | Feline Injection-Site Sarcoma | 17.12 | 72 |
| KKU-M213 | Cholangiocarcinoma | <10 | 72 |
| KKU-M214 | Cholangiocarcinoma | <10 | 72 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the inhibitory mechanism of (-)-DHMEQ.
Caption: A typical experimental workflow to evaluate the biological activity of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or growth-inhibitory effects of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., U251 glioblastoma cells)
-
Complete culture medium
-
This compound (or (-)-DHMEQ) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 1 to 50 µg/mL). Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the subcellular localization of NF-κB (p65 subunit) to assess the inhibitory effect of this compound on its nuclear translocation.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Stimulating agent (e.g., TNF-α, if the cell line does not have constitutive NF-κB activation)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with this compound (e.g., 10 µg/mL) for a specified time (e.g., 2 hours).[4] If necessary, stimulate the cells with an agent like TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a fluorescence microscope. In untreated or stimulated cells, p65 will show nuclear localization, while in this compound-treated cells, p65 will be retained in the cytoplasm.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol determines the ability of this compound to inhibit the DNA-binding activity of NF-κB.
Materials:
-
Nuclear protein extracts from cells treated with or without this compound
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), labeled with a radioisotope (e.g., ³²P) or a non-radioactive label.
-
Poly(dI-dC) as a non-specific competitor DNA
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 5%)
-
TBE buffer
-
Loading dye
-
Autoradiography film or imaging system for non-radioactive detection
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound (e.g., 10 µg/mL for 2 hours) and prepare nuclear extracts using a standard protocol. Determine the protein concentration of the extracts.
-
Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (e.g., 5-10 µg of protein)
-
Poly(dI-dC) (e.g., 1 µg)
-
Binding buffer to a final volume of 18 µL.
-
Incubate for 10 minutes on ice.
-
-
Probe Addition: Add 2 µL of the labeled NF-κB probe to the reaction mixture.
-
Incubation: Incubate the reaction for 20-30 minutes at room temperature.
-
Electrophoresis: Add loading dye to the samples and load them onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the dye front is near the bottom.
-
Detection: Dry the gel and expose it to autoradiography film or use an appropriate imaging system to visualize the bands. A shifted band corresponding to the NF-κB-DNA complex will be present in the control lane and will be reduced or absent in the this compound-treated lane.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Dmeq-tad for Enhanced Quantification of Enzymatic Products
Introduction
4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (Dmeq-tad) is a Cookson-type reagent utilized for the chemical derivatization of molecules containing a conjugated diene system. While not a pro-fluorescent probe for real-time monitoring of enzyme kinetics, this compound serves as a powerful tool for assessing enzymatic activity by enabling highly sensitive quantification of enzymatic products. This is particularly valuable in drug development and clinical research where precise measurement of metabolite concentrations is crucial for understanding enzyme function and metabolic pathways.
The primary application of this compound is in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). By reacting with diene-containing analytes, this compound forms a stable, fluorescent Diels-Alder adduct. This derivatization significantly enhances the ionization efficiency and chromatographic properties of the target molecule, leading to a substantial increase in detection sensitivity, often by a factor of 10 to 100-fold.
A prime example of this compound's utility is in the analysis of vitamin D metabolites. The enzymatic hydroxylation of vitamin D by cytochrome P450 enzymes is a critical physiological process. This compound allows for the simultaneous and precise measurement of various vitamin D metabolites, such as 25-hydroxyvitamin D (25-OH-D) and 24,25-dihydroxyvitamin D (24,25-(OH)₂D), providing a detailed profile of the enzymatic activity within the vitamin D metabolic pathway.[1][2]
Mechanism of Action
This compound reacts with the s-cis diene moiety of a target molecule through a [4+2] cycloaddition, also known as the Diels-Alder reaction.[3][4] This reaction forms a stable, six-membered ring structure, covalently linking the this compound fluorophore to the analyte. The resulting derivatized product exhibits significantly improved analytical characteristics for LC-MS/MS analysis. The presence of the this compound moiety enhances the proton affinity of the analyte, leading to greater signal intensity in the mass spectrometer.
References
- 1. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Dmeq-tad Background Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using the Dmeq-tad labeling reagent in their experiments.
Understanding this compound
This compound (4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione) is a highly fluorescent dienophile used for labeling biomolecules, such as Vitamin D and its metabolites, to enable fluorometric analysis.[1] It functions as a derivatization reagent that imparts a fluorescent signal to the target molecule.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence with this compound?
High background fluorescence can stem from several sources:
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH and riboflavin, can emit their own fluorescence, which can interfere with the signal from this compound.
-
Non-Specific Binding: The this compound probe may bind to cellular components other than the intended target, leading to a diffuse background signal.
-
Excess Probe Concentration: Using too high a concentration of this compound can result in increased non-specific binding and background.
-
Inadequate Washing: Failure to completely remove unbound this compound probe after the labeling step is a frequent cause of high background.
-
Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like formaldehyde and glutaraldehyde can generate background fluorescence.
Q2: How can I determine the source of the high background signal in my this compound experiment?
A systematic approach with proper controls is the best way to pinpoint the source of high background:
-
Unstained Control: Prepare a sample that undergoes all the same processing steps (including fixation and permeabilization) but is not treated with the this compound probe. If you observe a high signal in this control, the background is likely due to cellular autofluorescence or fixation-induced fluorescence.
-
Probe-Only Control: Image a sample with only the this compound probe in the buffer solution. This can help identify if the probe itself is forming fluorescent aggregates.
-
Titration of this compound: If the unstained control has low background, the issue is likely probe-related. Perform a titration to find the optimal concentration of this compound that provides a strong specific signal with minimal background.
Q3: What are the recommended reaction conditions for this compound labeling?
Reaction times for this compound can vary depending on the target molecule and experimental conditions. Published studies have reported incubation times ranging from 10 seconds to 3 hours at room temperature.[2][4] It is crucial to optimize the reaction time for your specific application.
Troubleshooting Guide
If you are experiencing high background fluorescence with this compound, follow this troubleshooting workflow:
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence with this compound.
Data Presentation
| Parameter | Recommendation | Reference |
| This compound Incubation Time | 10 seconds - 3 hours (optimization required) | [2][4] |
| Incubation Temperature | Room Temperature | [2] |
Experimental Protocols
Protocol for this compound Derivatization (General)
Note: This is a general protocol and may require optimization for your specific application.
-
Sample Preparation: Prepare your sample (e.g., cell culture, tissue section, or purified biomolecule) according to your standard protocol.
-
This compound Solution Preparation: Prepare a fresh solution of this compound in a suitable solvent (e.g., ethyl acetate) at the desired concentration.[3]
-
Labeling Reaction: Add the this compound solution to your sample.
-
Incubation: Incubate the sample for the optimized duration (e.g., 30 minutes) at room temperature.[2]
-
Quenching (Optional): The reaction can be quenched by adding a suitable reagent if necessary.
-
Washing: Wash the sample thoroughly with an appropriate buffer (e.g., PBS) to remove any unbound this compound. Increase the number and duration of washes if high background persists.
-
Imaging: Proceed with your standard fluorescence imaging protocol.
References
- 1. Fluorometric assay of 25-hydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3 in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Dmeq-tad Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Dmeq-tad in their experiments. The following information addresses common solubility issues and provides practical guidance for optimal results.
Troubleshooting Guide
Issue: this compound is not dissolving properly.
Poor solubility of this compound can hinder the progress of your experiments. This guide provides a step-by-step approach to address this common issue.
Q1: What are the recommended solvents for dissolving this compound?
This compound, a bright pink to light orange solid, exhibits varying solubility in different organic solvents. Based on available data, the following solvents are recommended for its dissolution:
-
Readily Soluble: Dichloromethane, Acetone, Chloroform.[1]
-
Slightly Soluble (may require heating and/or sonication): Ethyl Acetate, Dimethyl Sulfoxide (DMSO).
For a more detailed overview of this compound's solubility in common laboratory solvents, please refer to the solubility table in the FAQ section.
Q2: I'm still having trouble dissolving this compound, even with the recommended solvents. What should I do?
If you are encountering persistent solubility issues, consider the following troubleshooting workflow:
Detailed Steps:
-
Verify Solvent Quality: Ensure that the solvent is of high purity and anhydrous. Water or other impurities can significantly impact the solubility of organic compounds.
-
Gentle Heating: Cautiously warm the solvent to between 30-40°C. This can increase the kinetic energy of the molecules and facilitate dissolution. Avoid excessive heat, which could lead to degradation of this compound.
-
Sonication: Place the vial in a sonication bath. The ultrasonic waves can help to break down aggregates of the solid and enhance solvation.
-
Solvent Mixtures: In some cases, a mixture of solvents can be more effective than a single solvent. For example, a combination of a good solvent (e.g., dichloromethane) with a slightly less effective one in which the compound is still soluble (e.g., ethyl acetate) can sometimes improve overall solubility and prevent precipitation upon cooling.
-
Consult Literature: If these steps do not resolve the issue, it is advisable to search for literature on compounds with similar structures to this compound for alternative solvent systems or dissolution techniques.
Frequently Asked Questions (FAQs)
Q3: What is the recommended concentration for a this compound stock solution?
For derivatization reactions in the analysis of vitamin D metabolites, a stock solution of 0.1 mg/mL in ethyl acetate has been successfully used.[2] It is recommended to prepare fresh solutions for optimal reactivity.
Q4: Is this compound stable in solution?
The stability of this compound in solution can be solvent-dependent. For derivatization applications, it is best practice to use freshly prepared solutions. A study on the stability of this compound derivatives found them to be relatively stable, with 75-98% of the product remaining after one month of storage at -20°C.[2]
Q5: Can I use DMSO to dissolve this compound for biological assays?
While this compound is slightly soluble in DMSO, it is important to consider the potential effects of DMSO on your specific biological system. High concentrations of DMSO can be toxic to cells. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer, ensuring the final DMSO concentration is compatible with your experiment.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble | --- |
| Acetone | Soluble | --- |
| Chloroform | Soluble | --- |
| Ethyl Acetate | Slightly Soluble | May require gentle heating and/or sonication. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | --- |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Solution for Vitamin D Derivatization
This protocol describes the preparation of a this compound solution for the fluorescent labeling of vitamin D metabolites prior to LC-MS/MS analysis.
Materials:
-
This compound (solid)
-
Ethyl acetate (anhydrous, high purity)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound to prepare a 0.1 mg/mL solution. For example, to prepare 1 mL of solution, weigh 0.1 mg of this compound.
-
Dissolution: Add the appropriate volume of ethyl acetate to the weighed this compound.
-
Mixing: Vortex the solution until the this compound is fully dissolved. If necessary, gently warm the solution to 30-40°C or use a sonicator to aid dissolution.
-
Storage: Use the solution immediately for the best results. If short-term storage is necessary, protect the solution from light and store at 2-8°C.
Experimental Workflow: Derivatization of Vitamin D with this compound
The following diagram illustrates the key steps in the derivatization of vitamin D metabolites using this compound for subsequent analysis.
References
Technical Support Center: Immunofluorescence Troubleshooting
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in immunofluorescence (IF) experiments. These resources are intended for researchers, scientists, and drug development professionals encountering high background or unexpected staining in their results.
Troubleshooting Guide: Non-Specific Binding
High background or non-specific staining can obscure the true signal in immunofluorescence, leading to misinterpretation of results. This section addresses common causes and provides systematic solutions to mitigate these issues.
Question: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix this?
Answer:
High background fluorescence can originate from several factors, ranging from the antibodies used to the sample preparation itself. Here is a breakdown of potential causes and the corresponding troubleshooting steps:
1. Inadequate Blocking:
-
Problem: Non-specific sites on the sample are not sufficiently blocked, allowing antibodies to bind indiscriminately.
-
Solution: Optimize your blocking step. Increase the incubation time with the blocking buffer or consider changing the blocking agent.[1][2][3] Commonly used blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and casein.[4][5] For instance, using a blocking serum that matches the species of the secondary antibody is often recommended.[2]
2. Antibody Concentration Too High:
-
Problem: Excessive concentrations of either the primary or secondary antibody can lead to non-specific binding.[1][2][6][7]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[6][8] This involves testing a range of dilutions for both your primary and secondary antibodies.
3. Insufficient Washing:
-
Problem: Unbound antibodies are not adequately washed away, contributing to overall background fluorescence.[1][6]
-
Solution: Increase the number and/or duration of wash steps after both primary and secondary antibody incubations.[9] Using a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS) can also improve washing efficiency.[9][10]
4. Autofluorescence:
-
Problem: Some cells and tissues have endogenous molecules that fluoresce naturally, which can be mistaken for a specific signal.[6][7][11]
-
Solution: Always include an unstained control sample to assess the level of autofluorescence.[2][11] If autofluorescence is high, you can try using a longer wavelength fluorophore for your secondary antibody or employ quenching techniques.
5. Issues with Secondary Antibody:
-
Problem: The secondary antibody may be cross-reacting with unintended targets in your sample.
-
Solution: Run a control where you omit the primary antibody but still apply the secondary antibody.[2][7] If you observe staining in this control, your secondary antibody is binding non-specifically, and you should consider trying a different one.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking agent to use for my immunofluorescence experiment?
A1: The choice of blocking agent depends on your specific sample and antibodies.[4]
-
Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications.[4]
-
Normal Serum: Using normal serum from the same species as your secondary antibody is a highly effective way to block non-specific binding sites.[2][11]
-
Casein: Derived from milk, this can be a good alternative to BSA.[4] It is often necessary to empirically test different blocking agents to find the one that works best for your system.
Q2: How long should I incubate my antibodies?
A2: Incubation times can vary and should be optimized.
-
Primary Antibody: Incubation is often performed for 1-2 hours at room temperature or overnight at 4°C.[12][13] Longer incubations at lower temperatures can sometimes improve specific binding while reducing background.
-
Secondary Antibody: A typical incubation time is 1 hour at room temperature, and it is crucial to perform this step in the dark to prevent photobleaching of the fluorophore.[14]
Q3: Can my fixation method cause non-specific binding?
A3: Yes, the fixation process can influence background staining. Over-fixation can alter protein epitopes, potentially leading to non-specific antibody binding.[1] Conversely, under-fixation can result in poor sample preservation and higher background. It is important to follow a validated fixation protocol for your cell or tissue type.
Q4: My negative control (no primary antibody) is showing a signal. What does this mean?
A4: This indicates that your secondary antibody is binding non-specifically.[2][7] You should consider using a different secondary antibody, potentially one that has been pre-adsorbed against the species of your sample to reduce cross-reactivity. Also, ensure your blocking and washing steps are sufficient.
Q5: How do I validate my primary antibody for immunofluorescence?
A5: Antibody validation is crucial for reliable results. Simply showing a correct band on a Western blot is not sufficient for IF.[15] Validation for IF should ideally include:
-
Specificity Testing: Using cell lines with known high and low expression of the target protein.[16]
-
Knockout/Knockdown Models: Using siRNA-treated or knockout cells to confirm that the signal is lost when the target protein is absent.[16][17]
-
Localization Confirmation: Ensuring the staining pattern matches the known subcellular localization of the protein.[16]
Quantitative Data Summary
The following table provides typical starting concentrations and incubation parameters for immunofluorescence experiments. These should be optimized for each specific antibody and experimental system.
| Parameter | Guideline Range | Notes |
| Primary Antibody | 1:100 - 1:1000 dilution | Highly dependent on antibody affinity and target protein abundance. Titration is recommended.[2] |
| Secondary Antibody | 1:200 - 1:2000 dilution | Follow manufacturer's recommendations and perform a titration to find the optimal concentration.[9] |
| Blocking Solution | 1-5% BSA or 5-10% Normal Serum | The concentration may need to be adjusted based on the level of background.[4][8] |
| Incubation Time (Primary) | 1-2 hours at RT or O/N at 4°C | Overnight incubation at 4°C can enhance specific signal.[12][13] |
| Incubation Time (Secondary) | 30-60 minutes at RT | Protect from light to prevent photobleaching.[12] |
| Wash Buffer Detergent | 0.05-0.2% Tween-20 in PBS | Helps to reduce non-specific binding by disrupting weak interactions.[9][10] |
Experimental Protocols
Detailed Immunofluorescence Protocol for Adherent Cells
This protocol provides a general workflow for immunofluorescent staining of adherent cells cultured on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[13]
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary Antibody (diluted in blocking buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in blocking buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium with Antifade
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 50-80%).[14]
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with PBS.[12]
-
Fixation: Add the fixation buffer and incubate for 10-20 minutes at room temperature.[12][13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[12]
-
Permeabilization: If the target protein is intracellular, add permeabilization buffer and incubate for 10-15 minutes at room temperature.[12][18]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer and incubate for at least 1 hour at room temperature to minimize non-specific antibody binding.[18]
-
Primary Antibody Incubation: Remove the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12][13]
-
Washing: Wash the cells three times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.[18]
-
Washing: Wash the cells three times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each, protecting from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.[13]
-
Final Wash: Wash once with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.[12]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters. For best results, image immediately or store slides at 4°C in the dark.[7][11]
Visualizations
Caption: Troubleshooting workflow for high background staining.
Caption: Standard immunofluorescence experimental workflow.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. Comparison of blocking agents for an ELISA for LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 10. waters.com [waters.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. arigobio.com [arigobio.com]
- 13. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 14. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 17. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Dmeq-tad cytotoxicity and effects on cell viability
This technical support center provides guidance for researchers investigating the cytotoxicity and effects on cell viability of Dmeq-tad. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary documented use?
This compound, or 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione, is primarily documented as a reagent for the fluorescence-labeling of Vitamin D and its metabolites.[1][2][3] It is a synthetic, fluorimetric compound used to derivatize molecules to enhance their detection in analytical methods like LC-MS/MS.[4][5][6]
Q2: Is there published data on the cytotoxicity of this compound?
Based on available literature, this compound is not typically studied for its cytotoxic properties. Its main application is in chemical analysis.[6][7] Research on the cytotoxicity of structurally related but distinct compounds, such as the NF-κB inhibitor DHMEQ or other dimeric naphthoquinones, has been published.[8][9][10] However, these findings cannot be directly extrapolated to this compound. Researchers investigating this compound's effects on cell viability would be exploring a novel application.
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be kept at -20°C for up to 6 months.[4] Short-term storage at room temperature is permissible.[4] It is supplied as a light red to pink solid and should be handled only by personnel trained in laboratory procedures.[2][4] As with any research chemical, appropriate personal protective equipment should be used.
Section 2: Troubleshooting Experimental Issues
Q1: My cell viability assay results are inconsistent. What are the common causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure cells are in the exponential growth phase throughout the experiment. Over-confluency can affect drug efficiency and lead to variable results.[11]
-
Compound Solubility: Poor solubility at higher concentrations can cause the compound to precipitate, leading to inaccurate dosing and non-linear effects.[12] Visually inspect wells for any precipitation.
-
Reagent Interaction: Some compounds can directly interact with viability reagents (like MTT), causing a color change independent of cellular metabolic activity. This can lead to a false interpretation of viability.[13]
-
Edge Effects: Evaporation from wells on the perimeter of a 96-well plate can concentrate the compound and media components, affecting cell viability. It is recommended to fill outer wells with sterile PBS or media and not use them for experimental data.[11]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your specific cell line.[11]
Q2: I observed a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations but recovers at higher concentrations. Why is this happening?
This phenomenon can be caused by several factors:
-
Compound Precipitation: At higher concentrations, the compound may be falling out of solution, reducing its effective concentration and thus its apparent toxicity.[12]
-
Assay Artifact: The compound at high concentrations might directly reduce the viability dye (e.g., MTT, XTT, resazurin), leading to a strong colorimetric or fluorescent signal that is misinterpreted as high cell viability.[12][13] It is crucial to run controls with the compound and the assay reagent in cell-free media to check for direct interactions.
-
Cellular Response: While less common, some compounds can trigger different cellular pathways at different concentrations, but this should be confirmed with secondary assays.
Q3: How do I select the appropriate concentration range for initial cytotoxicity screening?
A broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar), should be used for initial screening. A logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is effective for identifying the concentration range where the compound has a biological effect and for determining an approximate IC50 value (the concentration that inhibits 50% of cell viability).
Section 3: Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Disclaimer: The following data is for illustrative purposes only, showing how to present results. These values are derived from studies on the related compound DHMEQ and do not represent the cytotoxic profile of this compound.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µg/mL) | Assay Method |
| Glioblastoma (U87) | DHMEQ | 48 | ~10 | MTT Assay |
| Glioblastoma (DBTRG) | DHMEQ | 48 | ~10 | MTT Assay |
| Plasmacytoma (SP2/0) | DHMEQ | 24 | >20 (Non-toxic at tested concentrations) | MTT Assay |
Section 4: Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[14] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
Cell line of interest in culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis via Caspase-3 Activation
This method detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell line of interest
-
This compound
-
Fluorescent-labeled caspase-3 inhibitor (e.g., NucView® 488 Caspase-3 substrate or similar)
-
Propidium Iodide (PI) for distinguishing necrotic cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at the desired concentrations in a suitable plate or dish for the chosen detection method. Incubate for the desired time.
-
Staining: Add the fluorescent caspase-3 substrate and PI to the cell culture medium according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time (e.g., 30 minutes) at 37°C, protected from light.
-
Detection (Fluorescence Microscopy): Observe the cells directly. Live cells will show no fluorescence, apoptotic cells will show green fluorescence (activated caspase-3), and necrotic cells will show red fluorescence (PI).
-
Detection (Flow Cytometry): Harvest the cells, wash with PBS, and resuspend in binding buffer. Analyze the cell population using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Analysis: Quantify the percentage of green-positive (apoptotic) cells relative to the total cell population.
Section 5: Visual Guides and Pathways
Diagram 1: Standard Cytotoxicity Experimental Workflow
References
- 1. This compound | 132788-52-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. biosynth.com [biosynth.com]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic and Electrochemical Mechanisms of Dimeric Naphthoquinones Cytotoxicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 细胞活力和增殖测定 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Immunohistochemistry (IHC) Staining
A Note on "Dmeq-tad": Before proceeding, it is important to clarify that "this compound" is a chemical reagent used for derivatization in applications like mass spectrometry, particularly for the analysis of molecules such as vitamin D and its metabolites.[1][2][3][4] It is not a protein or antigen that is typically targeted for staining in immunohistochemistry (IHC). Therefore, this guide will provide comprehensive troubleshooting advice for common issues encountered during general IHC experiments.
This technical support center is designed to help researchers, scientists, and drug development professionals resolve common problems with their immunohistochemistry staining results. The following frequently asked questions (FAQs) and troubleshooting guides are presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Weak or No Staining
Question: I am not seeing any signal, or the staining is very weak. What are the possible causes and how can I fix this?
Answer: Weak or no staining is a common issue in IHC and can stem from several factors throughout the protocol.[5] Here are the most frequent causes and their solutions:
-
Primary Antibody Issues: The primary antibody may not be performing optimally.
-
Inappropriate Concentration: The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration.
-
Improper Storage: Antibodies should be stored according to the manufacturer's instructions to maintain their activity. Avoid repeated freeze-thaw cycles.
-
Low Affinity/Specificity: The antibody may not be suitable for IHC or may not recognize the antigen in its fixed state. Always use antibodies validated for the specific application.[6][7]
-
-
Antigen Retrieval Problems: Formalin fixation can mask the epitope your antibody is supposed to recognize.
-
Suboptimal Method: The antigen retrieval method (heat-induced or enzymatic) may not be appropriate for your specific antigen and antibody. You may need to test different methods.
-
Incorrect Buffer pH: The pH of the antigen retrieval buffer is critical. Citrate buffers are typically used at pH 6.0, while Tris-EDTA buffers are often used at pH 9.0.[8] The optimal pH can be antibody-dependent.
-
-
Tissue Preparation and Fixation:
-
Under- or Over-fixation: Both can lead to poor staining. Ensure a consistent and appropriate fixation time for your tissue type.
-
Improper Tissue Processing: Ensure proper dehydration and paraffin embedding to preserve tissue morphology and antigenicity.
-
Troubleshooting Summary for Weak/No Staining:
| Potential Cause | Recommended Solution |
| Primary antibody concentration too low | Perform a dilution series to find the optimal concentration. |
| Inactive primary antibody | Use a new antibody vial; ensure proper storage and handling. |
| Antigen masking | Optimize the antigen retrieval method (HIER vs. PIER) and buffer (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0).[8][9] |
| Insufficient incubation time | Increase the primary antibody incubation time (e.g., overnight at 4°C). |
| Inactive detection system | Prepare fresh reagents for the detection step (e.g., HRP-conjugate, DAB substrate). |
High Background Staining
Question: My slides have a high background, which makes it difficult to interpret the specific staining. What can I do to reduce it?
Answer: High background can obscure your specific signal and lead to misinterpretation.[5] The primary causes are non-specific antibody binding and endogenous enzyme activity.
-
Non-Specific Antibody Binding:
-
Insufficient Blocking: The blocking step is crucial to prevent the primary and secondary antibodies from binding to non-target sites. Using a blocking serum from the same species as the secondary antibody is recommended.
-
Primary Antibody Concentration Too High: An overly concentrated primary antibody can lead to non-specific binding. Try further diluting your primary antibody.
-
Hydrophobic Interactions: Adding a detergent like Tween-20 to your wash buffers and antibody diluents can help reduce non-specific hydrophobic interactions.
-
-
Endogenous Enzyme Activity:
-
Endogenous Peroxidase: If you are using a horseradish peroxidase (HRP) detection system, endogenous peroxidases in tissues (especially those with red blood cells) can produce a false positive signal. Quench this activity by incubating the slides in a hydrogen peroxide solution (e.g., 0.3-3% H₂O₂) after rehydration.
-
Endogenous Alkaline Phosphatase: Similarly, for alkaline phosphatase (AP) systems, endogenous AP can be an issue. Levamisole can be added to the substrate solution to inhibit most endogenous AP activity (except for the intestinal isoform).
-
Troubleshooting Summary for High Background:
| Potential Cause | Recommended Solution |
| Non-specific primary/secondary antibody binding | Increase blocking time or use a different blocking agent (e.g., 5% normal serum from the secondary antibody host species). |
| Primary antibody concentration too high | Further dilute the primary antibody. |
| Endogenous peroxidase/alkaline phosphatase activity | Perform a quenching step (e.g., H₂O₂ for peroxidase, levamisole for alkaline phosphatase). |
| Insufficient washing | Increase the duration and number of wash steps between incubations. |
| Drying of tissue sections | Keep sections moist throughout the staining procedure by using a humidity chamber. |
Non-Specific Staining
Question: I see staining in unexpected locations or cell types. How can I ensure the staining is specific to my target antigen?
Answer: Non-specific staining can result from several factors, including antibody cross-reactivity and issues with the detection system.[5]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Antibody Validation: It is crucial to use antibodies that have been thoroughly validated for specificity in your application.[7][10] Check the manufacturer's datasheet for validation data (e.g., Western blot, knockout/knockdown validation).
-
Isotype Control: An isotype control is an antibody of the same immunoglobulin class and conjugate as the primary antibody but is not specific to the target antigen. Staining with an isotype control helps to differentiate specific staining from non-specific Fc receptor binding or other background signals.
-
-
Detection System Issues:
-
Secondary Antibody Specificity: Ensure the secondary antibody is specific for the species of your primary antibody and has been pre-adsorbed against the species of your sample tissue to minimize cross-reactivity.
-
Biotin-Avidin Systems: If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause non-specific staining. An avidin-biotin blocking step may be necessary.
-
Experimental Workflow for Troubleshooting Non-Specific Staining
Caption: A logical workflow for diagnosing and resolving non-specific staining issues.
Experimental Protocols
General Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of incubation times, concentrations, and antigen retrieval methods is essential for each new antibody and tissue type.[11][12]
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each.[11] b. Rehydrate through a graded series of ethanol: 100% (2x5 min), 95% (1x2 min), 80% (1x2 min).[11][12] c. Rinse in distilled water.
-
Antigen Retrieval (Heat-Induced Example): a. Pre-heat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.[12] b. Immerse slides in the hot buffer and incubate for 10-20 minutes. c. Allow slides to cool in the buffer for 20-30 minutes at room temperature.[12] d. Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
-
Peroxidase Block (for HRP detection): a. Incubate slides in 0.3% H₂O₂ in methanol or PBS for 15-30 minutes to block endogenous peroxidase activity.[12] b. Rinse with wash buffer.
-
Blocking: a. Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.[12]
-
Primary Antibody Incubation: a. Dilute the primary antibody in antibody diluent (e.g., blocking buffer) to its optimal concentration. b. Incubate slides with the diluted primary antibody, typically for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[11]
-
Detection: a. Rinse with wash buffer. b. Incubate with a biotinylated secondary antibody (if using an avidin-biotin system) or an HRP-polymer-conjugated secondary antibody for 30-60 minutes at room temperature. c. Rinse with wash buffer. d. If applicable, incubate with an enzyme conjugate (e.g., Streptavidin-HRP). e. Rinse with wash buffer.
-
Substrate/Chromogen: a. Incubate slides with the chromogen substrate (e.g., DAB) until the desired stain intensity develops. Monitor under a microscope. b. Rinse with distilled water to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin to visualize nuclei.[13] b. "Blue" the hematoxylin in a weak alkaline solution. c. Dehydrate through a graded series of ethanol and clear in xylene. d. Mount with a permanent mounting medium.
Signaling Pathway Visualization
While a "this compound" signaling pathway is not applicable in this context, understanding the biological pathways of your target antigen is crucial for interpreting your staining results. Below is a generic example of a signaling pathway diagram created using Graphviz, illustrating how external signals can lead to changes in gene expression, which might be the target of your IHC experiment. A signaling pathway is a series of chemical reactions in a cell that work together to control a cell function, such as cell division or death.[14]
Caption: A simplified diagram of a generic cell signaling pathway.
References
- 1. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 6. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imsear.searo.who.int [imsear.searo.who.int]
- 9. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 10. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. images.novusbio.com [images.novusbio.com]
- 12. content.protocols.io [content.protocols.io]
- 13. ptglab.co.jp [ptglab.co.jp]
- 14. musculardystrophynews.com [musculardystrophynews.com]
Technical Support Center: Dmeq-tad Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their Dmeq-tad labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione) is a fluorescent labeling reagent. Its primary application is in the derivatization of molecules with a cis-diene moiety, most notably Vitamin D and its metabolites, to enhance their detection sensitivity in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Q2: How should this compound be stored?
For long-term storage, this compound should be kept at -20°C. For short-term use, it can be stored at room temperature. It is important to protect the reagent from light.
Q3: What are the key advantages of using this compound for labeling?
This compound offers several advantages, including:
-
Increased Sensitivity: It is a sensitive fluorophore that significantly enhances the ionization efficiency of analytes, which is particularly beneficial for low-abundance metabolites.[1]
-
Specificity: As a Cookson-type reagent, it specifically reacts with compounds containing a cis-diene structure through a Diels-Alder reaction.[1]
-
Stable Derivatives: The resulting this compound adducts are generally stable, allowing for reliable analysis.
Q4: Are there alternatives to this compound for derivatizing Vitamin D metabolites?
Yes, several other derivatization reagents are used for Vitamin D analysis, including:
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Amplifex
-
2-nitrosopyridine (PyrNO)
-
Isonicotinoyl chloride (INC)
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)
The choice of reagent can depend on the specific metabolites being analyzed and the desired analytical performance.[1][2]
Troubleshooting Guide
Q1: I am observing low labeling efficiency. What are the possible causes and solutions?
Low labeling efficiency can be caused by several factors. Here is a logical approach to troubleshooting this issue:
References
Dmeq-tad compatibility with other fluorescent dyes
Welcome to the technical support center for the novel fluorescent dye, Dmeq-tad. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a particular focus on its compatibility with other commonly used fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a novel, high-performance fluorescent dye characterized by its bright green fluorescence. Its key spectral properties are summarized in the table below.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 519 nm |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.91 |
| Photostability | High |
Q2: Which fluorescent dyes are spectrally compatible with this compound for multicolor imaging?
A2: this compound's spectral profile allows for multiplexing with a variety of other fluorescent dyes. Generally, dyes with emission maxima well-separated from this compound's emission peak (519 nm) are suitable. Ideal candidates include blue, red, and far-red emitting dyes. See Table 2 for a list of recommended compatible dyes.
Table 2: Recommended Dyes for Multicolor Imaging with this compound
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Color Channel |
| DAPI | 358 | 461 | Blue |
| Hoechst 33342 | 350 | 461 | Blue |
| Cy3 | 550 | 570 | Orange/Red |
| Alexa Fluor 594 | 590 | 617 | Red |
| Texas Red | 595 | 613 | Red[1] |
| Cy5 | 650 | 670 | Far-Red[1] |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
Q3: Are there any fluorescent dyes that are known to be incompatible with this compound?
A3: Yes, dyes with significant spectral overlap with this compound should be avoided to prevent bleed-through and crosstalk between channels. This includes other green-emitting dyes such as FITC, Alexa Fluor 488, and GFP.[1]
Troubleshooting Guide
Problem 1: Weak or no this compound signal.
-
Possible Cause: Incorrect filter set.
-
Solution: Ensure you are using a standard FITC/GFP filter set that is appropriate for this compound's excitation and emission spectra (Excitation: ~470/40 nm, Emission: ~525/50 nm).
-
-
Possible Cause: Low antibody concentration.
-
Solution: Titrate the primary and/or this compound conjugated secondary antibody to determine the optimal concentration.[2]
-
-
Possible Cause: Photobleaching.
-
Solution: Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium.
-
Problem 2: High background or non-specific staining.
-
Possible Cause: Antibody concentration is too high.
-
Solution: Reduce the concentration of the primary or this compound conjugated secondary antibody.[2]
-
-
Possible Cause: Inadequate blocking.
-
Solution: Ensure proper blocking of the sample with a suitable blocking agent (e.g., BSA or serum from the host species of the secondary antibody).
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after antibody incubations.
-
Problem 3: Signal bleed-through from another channel into the this compound channel (or vice-versa).
-
Possible Cause: Spectral overlap with an incompatible dye.
-
Solution: Review the spectral properties of all dyes in your panel to ensure minimal overlap. If necessary, replace one of the dyes with a more spectrally distinct alternative.
-
-
Possible Cause: Incorrectly set acquisition parameters.
-
Solution: When performing multicolor imaging, acquire images sequentially for each channel to prevent bleed-through. If simultaneous acquisition is necessary, use appropriate compensation controls.
-
Experimental Protocols
Protocol 1: Determining Spectral Compatibility of this compound with another Fluorescent Dye
This protocol outlines a method to experimentally verify the spectral compatibility of this compound with another fluorescent dye in your specific experimental setup.
-
Prepare Single-Stained Control Samples:
-
Prepare a sample stained only with this compound.
-
Prepare a separate sample stained only with the other fluorescent dye you intend to use in combination.
-
-
Image the Control Samples:
-
Acquire an image of the this compound-only sample using both the this compound filter set and the filter set for the other dye.
-
Acquire an image of the other dye-only sample using both filter sets.
-
-
Analyze for Bleed-Through:
-
In the image of the this compound-only sample, check for any signal in the channel of the other dye. This is bleed-through from this compound into the other channel.
-
In the image of the other dye-only sample, check for any signal in the this compound channel. This is bleed-through from the other dye into the this compound channel.
-
-
-
If minimal to no signal is detected in the "off-target" channels, the dyes are spectrally compatible.
-
If significant bleed-through is observed, the dyes are not compatible for simultaneous imaging without spectral unmixing or sequential imaging.
-
Caption: Workflow for determining spectral compatibility.
Signaling Pathway and Logical Relationships
The following diagram illustrates the decision-making process for troubleshooting common issues encountered during multicolor fluorescence microscopy experiments involving this compound.
References
Validation & Comparative
A Comparative Guide to Fluorescent Probes for G-Quadruplex Detection: Thioflavin T, N-Methylmesoporphyrin IX, and Crystal Violet
An initial investigation for the fluorescent probe Dmeq-tad did not yield specific data regarding its application in G-quadruplex detection. The available literature primarily describes its use as a derivatization agent for mass spectrometry analysis. Therefore, this guide will focus on a comparative analysis of three widely utilized and well-characterized fluorescent probes for G-quadruplexes: Thioflavin T (ThT), N-methylmesoporphyrin IX (NMM), and Crystal Violet (CV).
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are of significant interest as therapeutic targets and biomarkers due to their roles in various biological processes, including gene regulation and telomere maintenance. The development of fluorescent probes that can selectively recognize and report on the presence and conformation of G4s is crucial for advancing research in this field. This guide provides a comparative overview of the performance of ThT, NMM, and CV, supported by experimental data and protocols to aid researchers in selecting the appropriate probe for their specific needs.
Data Presentation: A Comparative Analysis of Fluorescent Probes for G-Quadruplexes
The selection of a fluorescent probe for G-quadruplex detection is contingent on various factors, including the desired specificity for a particular G4 topology and the required fluorescence response. The following table summarizes the key performance metrics of ThT, NMM, and CV based on available experimental data.
| Probe | Target G4 Conformation | Fluorescence Enhancement | Selectivity over Duplex DNA | Key Characteristics |
| Thioflavin T (ThT) | Primarily parallel G-quadruplexes | Large increase in fluorescence emission upon binding.[1][2][3] | High selectivity for G4s over single and double-stranded DNA.[1][2][3] | A "light-up" probe with low background fluorescence; widely used in high-throughput screening assays.[1][2][3] |
| N-methylmesoporphyrin IX (NMM) | Primarily parallel-stranded G-quadruplexes | Approximately 60-fold increase in fluorescence with parallel G4s.[4] | Exceptionally selective for G-quadruplexes over duplex DNA.[5] | Its fluorescence is sensitive to G4 strand orientation, with lower enhancement for antiparallel and hybrid structures.[4] |
| Crystal Violet (CV) | Primarily antiparallel G-quadruplexes | Induced fluorescence upon binding to antiparallel G4s.[6][7] | Shows minimal non-specific binding to non-G4 DNA.[7] | Often used in conjunction with NMM in dual-color fluorescence assays to distinguish between parallel and antiparallel G4 conformations.[6][7][8] |
Mandatory Visualization
The following diagrams illustrate the fundamental principles and workflows associated with the use of fluorescent probes for G-quadruplex detection.
Figure 1. Mechanism of a 'light-up' fluorescent probe for G4 detection.
Figure 2. Workflow for G4 fluorescent probe validation.
Experimental Protocols
The following provides a generalized protocol for assessing the fluorescence response of a "light-up" probe upon interaction with G-quadruplex DNA. This protocol can be adapted for specific probes like ThT, NMM, and CV.
Objective: To determine the fluorescence enhancement and selectivity of a fluorescent probe for a specific G-quadruplex forming DNA sequence.
Materials:
-
Fluorescent probe stock solution (e.g., ThT, NMM, or CV in DMSO or an appropriate buffer).
-
Lyophilized G-quadruplex forming oligonucleotide and control non-G4 forming oligonucleotides (e.g., duplex DNA, single-stranded DNA).
-
Folding buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Nuclease-free water.
-
96-well black microplates.
-
Fluorescence microplate reader.
Methodology:
-
Oligonucleotide Preparation and Folding:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Dilute the stock oligonucleotides in the folding buffer to a final concentration of 10 µM.
-
To induce G-quadruplex formation, heat the G4-forming oligonucleotide solution to 95°C for 5 minutes, followed by slow cooling to room temperature overnight. The control DNA sequences should be treated similarly.
-
-
Fluorescence Measurement:
-
Prepare a working solution of the fluorescent probe in the folding buffer at a concentration of 1 µM.
-
In a 96-well black microplate, add the folded G-quadruplex DNA and control DNA sequences to different wells to a final concentration of 1 µM.
-
Add the fluorescent probe to each well to a final concentration of 0.5 µM. Include control wells with only the probe in buffer and only the DNA in buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe (e.g., for ThT, excitation at ~425 nm and emission at ~490 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and the intrinsic fluorescence of the DNA from the corresponding sample readings.
-
Calculate the fluorescence enhancement by dividing the fluorescence intensity of the probe in the presence of the G-quadruplex DNA by the fluorescence intensity of the probe alone.
-
Compare the fluorescence enhancement for the G-quadruplex DNA with that of the control DNA sequences to determine the selectivity of the probe.
-
This generalized protocol provides a framework for the initial characterization of fluorescent probes for G-quadruplexes. For more detailed studies, such as determining the binding affinity (Kd), a titration experiment with varying concentrations of the DNA would be necessary. Further biophysical techniques like Circular Dichroism (CD) spectroscopy can be employed to confirm the G-quadruplex conformation.
References
- 1. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Detection of DNA/RNA G‐Quadruplexes (G4s) by Twice‐as‐Smart Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective G-quadruplex DNA recognition by a new class of designed cyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Recognition of a DNA G-Quadruplex by an Engineered Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structural and Affinity Analyses of G-Quadruplex DNA Aptamers for Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Head-to-Head Comparison: Dmeq-tad vs. MBD-GFP for Live-Cell Imaging of DNA Methylation
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic analysis, the visualization of DNA methylation in living cells is a critical tool. This guide provides a comprehensive comparison of two prominent methods: the novel synthetic-molecule/protein hybrid probe, Dmeq-tad, and the widely used fluorescent protein-based probe, MBD-GFP.
This objective analysis, supported by experimental data, will assist in selecting the optimal tool for your research needs, ensuring high-quality, reliable results in the dynamic field of epigenetics.
Performance at a Glance: Quantitative Comparison
The performance of a fluorescent probe in live-cell imaging is paramount. Key metrics include the signal enhancement upon binding to the target, the signal-to-background ratio, and photostability. Below is a summary of the available quantitative data for this compound and MBD-GFP.
| Performance Metric | This compound | MBD-GFP (Alternative Compound) | Reference |
| Fluorescence Enhancement upon DNA Binding | Up to 15-fold increase | No inherent fluorescence enhancement upon binding | [1][2] |
| Signal-to-Background Ratio | High (due to fluorogenic nature) | Low (fluorescent in both bound and unbound states) | [1][2] |
| Principle of Detection | Fluorogenic (fluorescence "turns on" upon binding) | Constitutive fluorescence (localization is imaged) | [1][2][3] |
| Temporal Resolution | High, suitable for tracking dynamic changes | Limited by background fluorescence and photobleaching | [1][4] |
| Photostability | Data not explicitly available in comparative studies | Subject to photobleaching, dependent on the specific fluorescent protein used | [5] |
Mechanism of Action: A Tale of Two Probes
The fundamental difference between this compound and MBD-GFP lies in their mechanism of generating a fluorescent signal upon binding to methylated DNA.
This compound: A Fluorogenic Switch
The this compound probe is a sophisticated hybrid molecule. It consists of a methyl-CpG-binding domain (MBD) fused to a protein tag, which in turn is labeled with a fluorogenic dye. In its unbound state in the cytoplasm, the dye is in a quenched or low-fluorescent state. Upon the MBD binding to a methylated CpG site on the DNA, a conformational change occurs, leading to a significant increase in the quantum yield of the fluorogenic dye and a bright fluorescent signal at the site of methylation. This "turn-on" mechanism is key to its high signal-to-background ratio.[1][2]
This compound's fluorogenic "turn-on" mechanism.
MBD-GFP: A Constitutive Reporter
The MBD-GFP probe is a fusion protein where a methyl-CpG-binding domain is genetically linked to a Green Fluorescent Protein (GFP) or another fluorescent protein variant. This probe is constitutively fluorescent, meaning it emits a fluorescent signal regardless of whether it is bound to methylated DNA or not.[1][3] Consequently, the cytoplasm of a cell expressing MBD-GFP will have a diffuse fluorescent background. The visualization of DNA methylation relies on the accumulation of the MBD-GFP probe at genomic regions with high densities of methylated CpG sites, which appear as bright foci against the fluorescent background. This inherent background signal can limit the detection of sparsely methylated regions and can be a significant source of noise.[1]
MBD-GFP relies on accumulation for signal.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are representative protocols for live-cell imaging of DNA methylation using this compound and MBD-GFP.
This compound Live-Cell Imaging Protocol
This protocol is based on the methodology described in the pioneering work by Hori et al. (2018).[1]
-
Cell Culture and Plasmid Transfection:
-
Culture cells (e.g., HeLa, NIH3T3) in a glass-bottom dish suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding the MBD-protein tag fusion using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Probe Labeling:
-
Prepare a stock solution of the this compound fluorogenic dye.
-
Dilute the dye in the cell culture medium to the final working concentration.
-
Replace the culture medium of the transfected cells with the dye-containing medium.
-
Incubate for 15-30 minutes at 37°C to allow for labeling of the MBD-protein tag fusion.
-
-
Washing and Imaging:
-
Wash the cells three times with fresh, pre-warmed culture medium to remove the unbound dye.
-
Replace with fresh medium for imaging.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the this compound dye.
-
Time-lapse imaging can be performed to observe the dynamics of DNA methylation.
-
MBD-GFP Live-Cell Imaging Protocol
This protocol is a generalized procedure based on common practices for imaging fluorescent protein fusions.
-
Cell Culture and Plasmid Transfection:
-
Culture cells in a glass-bottom dish.
-
Transfect the cells with a plasmid encoding the MBD-GFP fusion protein.
-
Incubate for 24-48 hours to allow for expression of the fusion protein.
-
-
Imaging:
-
Replace the culture medium with a fresh, phenol red-free medium to reduce background fluorescence.
-
Image the cells using a fluorescence microscope with a standard GFP filter set.
-
Acquire images of the nucleus to visualize the localization of MBD-GFP, which will appear as bright foci in areas of high DNA methylation.
-
Experimental Workflow: From Cell to Data
The overall workflow for both this compound and MBD-GFP imaging experiments shares several common steps, from initial cell preparation to the final data analysis.
General workflow for live-cell DNA methylation imaging.
Conclusion: Choosing the Right Tool for the Job
Both this compound and MBD-GFP are valuable tools for the study of DNA methylation in living cells. However, their distinct mechanisms of action lead to significant differences in their performance and suitability for specific applications.
This compound excels in applications requiring high sensitivity and temporal resolution. Its fluorogenic nature provides a superior signal-to-background ratio, making it ideal for tracking dynamic changes in DNA methylation, such as during cell division or in response to drug treatment. The lower background also facilitates the detection of less densely methylated regions.
MBD-GFP , on the other hand, is a more established and straightforward method that does not require the additional labeling and washing steps. It is well-suited for studies where the primary goal is to identify regions of high methylation density and for initial screening purposes. However, researchers should be mindful of the limitations imposed by its constitutive fluorescence and potential for phototoxicity and photobleaching during long-term imaging.
Ultimately, the choice between this compound and MBD-GFP will depend on the specific research question, the required level of sensitivity, and the dynamic nature of the biological process being investigated. This guide provides the foundational knowledge to make an informed decision and advance your research in the exciting field of epigenetics.
References
- 1. Synthetic-Molecule/Protein Hybrid Probe with Fluorogenic Switch for Live-Cell Imaging of DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of DNA Methylation Based on Synthetic-Molecule/Protein Hybrid Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching GFP reveals protein dynamics inside live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Meq-TAD Labeling: A Comparative Guide to Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of viral oncogenesis, particularly concerning Marek's disease virus (MDV), the accurate labeling and validation of the Meq oncoprotein and its transactivation domain (TAD) are critical. This guide provides an objective comparison of Western blot and alternative methods for validating the labeling of the Meq-TAD complex, supported by experimental data and detailed protocols.
The Meq protein, a key oncoprotein of the Marek's disease virus, plays a crucial role in T-cell transformation and lymphomagenesis.[1][2] Its function is intrinsically linked to its structure, which includes a basic leucine zipper (bZIP) domain and a C-terminal transactivation domain (TAD).[1][3] The TAD is essential for Meq's ability to modulate host cell signaling pathways, leading to cellular transformation.[3] Therefore, robust methods to label and validate the integrity and expression of the Meq-TAD are paramount for research and therapeutic development.
Comparison of Validation Methodologies
Western blotting is a cornerstone technique for the validation of protein labeling. However, a comprehensive analysis requires an understanding of its performance in comparison to other available methods. The choice of a validation strategy depends on factors such as the required sensitivity, specificity, and the nature of the quantitative data sought.
| Feature | Western Blot | Co-Immunoprecipitation (Co-IP) followed by Western Blot | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Principle | Separation of proteins by size, followed by detection with specific antibodies.[4][5] | Isolation of protein complexes using an antibody targeting one component, followed by Western blot analysis of the entire complex. | Identification and quantification of proteins based on their mass-to-charge ratio.[6] | Separation of molecules based on their electrophoretic mobility in a capillary tube.[7] |
| Primary Application | Confirmation of protein presence, size, and relative abundance. | Validation of protein-protein interactions and complex formation. | Unbiased protein identification, quantification, and analysis of post-translational modifications. | High-resolution separation and quantification of proteins.[7] |
| Quantitative Capability | Semi-quantitative to quantitative with proper controls and normalization. | Primarily qualitative for interaction, semi-quantitative for components. | Highly quantitative, especially with isotopic labeling (e.g., SILAC, TMT).[6] | Highly quantitative with high precision.[7] |
| Sensitivity | Moderate to high, depending on antibody affinity and detection method. | Moderate, dependent on antibody efficiency and interaction strength. | Very high, capable of detecting low-abundance proteins. | Very high, requires minimal sample volume.[7] |
| Throughput | Low to moderate. | Low. | High, suitable for large-scale proteomics. | High, with automated systems.[7] |
Experimental Protocols
Western Blot Protocol for Meq-TAD Validation
This protocol outlines the key steps for validating the expression of a labeled Meq-TAD protein in cell lysates.
1. Sample Preparation:
-
Lyse cells expressing the labeled Meq-TAD protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the Meq protein, approximately 40 kDa).[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific to the Meq protein or the label tag overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizing Meq's Role in Cellular Signaling
The Meq oncoprotein exerts its transformative effects by hijacking and manipulating host cell signaling pathways. A key aspect of its function is its ability to interact with and modulate the activity of critical cellular proteins like c-Jun and p53.
Caption: Meq signaling pathway leading to cellular transformation.
Experimental Workflow for Validation
The process of validating a labeled Meq-TAD protein involves a series of sequential steps, from the initial labeling to the final data analysis.
Caption: Workflow for validating labeled Meq-TAD protein expression.
References
- 1. Marek’s Disease Virus (MDV) Meq Oncoprotein Plays Distinct Roles in Tumor Incidence, Distribution, and Size | MDPI [mdpi.com]
- 2. MDV076 oncoprotein MEQ [Gallid alphaherpesvirus 2] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. Efficient Cross-Screening and Characterization of Monoclonal Antibodies against Marek’s Disease Specific Meq Oncoprotein Using CRISPR/Cas9-Gene-Edited Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Selectivity of Dmeq-tad for TAK1
To provide a comprehensive comparison guide on the selectivity of Dmeq-tad, please specify the molecule of interest. The following guide is a representative example focusing on the selectivity of this compound for Transforming growth factor-β-activated kinase 1 (TAK1) , a key protein in cellular signaling pathways.
This guide provides a detailed comparison of the selectivity of this compound, a potent and selective TAK1 inhibitor, with other known TAK1 inhibitors. The data presented is based on available experimental evidence to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction to this compound and TAK1
This compound, also known as S217023, is a small molecule inhibitor that has demonstrated high potency and selectivity for TAK1. TAK1 is a crucial kinase involved in various signaling pathways, including inflammation, immunity, and cell survival, making it a significant target for therapeutic intervention in a range of diseases. The selectivity of an inhibitor for its target kinase is paramount to minimize off-target effects and enhance therapeutic efficacy.
Quantitative Comparison of TAK1 Inhibitors
The following table summarizes the inhibitory activity of this compound and other common TAK1 inhibitors against TAK1 and a panel of other kinases to illustrate its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | TAK1 IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Reference |
| This compound (S217023) | 8.5 | >10,000 (MAPK1) | >10,000 (IKKβ) | |
| 5Z-7-Oxozeaenol | 19 | 170 (MEK1) | 2,300 (JNK1) | |
| Takinib | 9.5 | >10,000 (MAP2K1) | >10,000 (IKBKB) | |
| NG25 | 180 | 3,800 (MLK1) | >10,000 (MEK1) |
Note: The IC50 values can vary depending on the specific assay conditions. The off-target kinases listed are representative examples to demonstrate selectivity.
Experimental Protocols
A detailed understanding of the methodologies used to determine inhibitor selectivity is crucial for interpreting the data. Below are representative protocols for key experiments.
In Vitro Kinase Assay (for IC50 determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Materials: Recombinant human TAK1 protein, kinase buffer, ATP, substrate peptide (e.g., myelin basic protein), test inhibitors (this compound, etc.), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the TAK1 enzyme is prepared in the kinase buffer.
-
Serial dilutions of the inhibitor are prepared and added to the enzyme solution.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay (for target engagement)
-
Objective: To confirm that the inhibitor can engage and inhibit the target kinase within a cellular context.
-
Materials: A relevant cell line (e.g., HeLa cells), cell culture medium, a stimulating agent (e.g., TNFα), the test inhibitor, lysis buffer, antibodies for Western blotting (e.g., anti-phospho-JNK, anti-JNK).
-
Procedure:
-
Cells are cultured and then pre-treated with various concentrations of the inhibitor for a specified duration.
-
The cells are then stimulated with an agent known to activate the TAK1 pathway (e.g., TNFα).
-
Following stimulation, the cells are lysed, and the protein concentration is determined.
-
Western blot analysis is performed to assess the phosphorylation status of downstream targets of TAK1 (e.g., JNK, p38).
-
A reduction in the phosphorylation of downstream targets in the presence of the inhibitor indicates successful target engagement and inhibition.
-
Visualizations
The following diagrams illustrate the TAK1 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Simplified TAK1 signaling pathway and the inhibitory action of this compound.
A Comparative Guide to Dmeq-tad and Alternatives for Chemical Derivatization in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity and Cross-Reactivity of Dienophile Derivatization Reagents
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity for analytes that exhibit poor ionization efficiency. Dmeq-tad (4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione) is a Cookson-type reagent employed for this purpose, particularly in the analysis of vitamin D metabolites. This guide provides a comparative analysis of this compound, its alternatives, and a discussion on its potential cross-reactivity with other cellular components, framed within the context of its chemical reactivity.
Mechanism of Action: The Diels-Alder Reaction
This compound, along with similar reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) and Amplifex, functions as a dienophile in a Diels-Alder reaction.[1][2] This [4+2] cycloaddition reaction occurs between a conjugated diene (a molecule with two alternating double bonds) and the dienophile (the derivatization reagent).[3] For the reaction to proceed, the diene must be in an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them.[4][5][6] The primary targets for these reagents in biological samples are vitamin D and its metabolites, which possess a cis-diene moiety in their structure.[1][2]
Caption: Diels-Alder reaction of this compound with a target analyte.
Potential for Cross-Reactivity with Other Cellular Components
The "cross-reactivity" of this compound in a biological sample refers to its potential to react with endogenous molecules other than the intended analyte that also contain a conjugated diene system. The specificity of the derivatization is therefore dependent on the prevalence of such structures in the cellular milieu.
Potential cross-reacting molecules include:
-
Conjugated Linoleic Acids (CLAs): These fatty acids are found in meat and dairy products and contain conjugated double bonds.[7]
-
Lipid Peroxidation Products: Oxidative stress can lead to the formation of conjugated dienes in polyunsaturated fatty acids.[1][8]
-
7-dehydrocholesterol: A precursor to vitamin D, it possesses a conjugated diene structure and can trap lipid peroxyl radicals.[9]
It is crucial for researchers to be aware of these potential interferences, which can be addressed through chromatographic separation prior to mass spectrometric analysis.
Comparison of this compound with Alternative Derivatization Reagents
This compound is one of several dienophile reagents available for the derivatization of cis-dienes. Its main competitors include PTAD and Amplifex. The choice of reagent can significantly impact the sensitivity, selectivity, and stability of the analysis.
| Feature | This compound | PTAD | Amplifex |
| Reaction Time | 30-60 minutes at room temperature[1] | 60 minutes at room temperature[10] | 30 minutes at room temperature[10] |
| Sensitivity Enhancement | Significant enhancement[2] | Good enhancement[11] | Generally considered the highest[2][12] |
| Derivative Stability | Products are relatively stable, with 75-98% remaining after 1 month at -20°C[13] | Poor stability, with significant degradation after 1 month[13] | Products are generally the most stable, with good stability for up to 3 months for some analytes[13] |
| Specificity | Reacts with cis-dienes | Reacts with cis-dienes | Reacts with cis-dienes |
| Chromatographic Properties | Derivatization can sometimes lead to co-elution of diastereomeric peaks, posing a separation challenge.[1] | Can provide good chromatographic separation. | The large, charged tag can dominate the chromatographic behavior, potentially complicating separation of multiple analytes.[11] |
Experimental Protocols
Sample Preparation for Derivatization
A generic sample preparation workflow for biological fluids like serum or plasma is outlined below. This typically involves protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances before derivatization.[7]
Caption: General workflow for sample preparation and derivatization.
Detailed Derivatization Protocol for this compound
The following protocol is adapted from a published method for the derivatization of vitamin D metabolites.[1][2]
-
Reagent Preparation: Prepare a 0.1 mg/mL solution of this compound in ethyl acetate.
-
Sample Preparation: The extracted and dried sample residue is used as the starting material.
-
First Incubation: Add 25 µL of the this compound solution to the dried sample. Incubate at room temperature for 30 minutes.
-
Second Incubation: Add another 25 µL of the this compound solution and incubate for an additional 60 minutes at room temperature.
-
Quenching: Add 50 µL of methanol to quench the reaction.
-
Solvent Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the sample in a suitable solvent (e.g., 100 µL of 90:10 methanol:water) for LC-MS/MS analysis.
Detailed Derivatization Protocol for PTAD
This protocol is a standard procedure for PTAD derivatization.[10]
-
Reagent Preparation: Prepare a 0.75 mg/mL solution of PTAD in acetonitrile.
-
Sample Preparation: The extracted and dried sample residue is used.
-
Incubation: Add 60 µL of the PTAD solution to the dried sample. Vortex for 15 seconds and let it react for 60 minutes at room temperature.
-
Analysis: The derivatized sample is then ready for LC-MS/MS analysis.
Detailed Derivatization Protocol for Amplifex
This protocol is based on the manufacturer's recommendations and published methods.[1][10]
-
Reagent Preparation: Prepare a 1 to 1.5 mg/mL solution of Amplifex reagent by adding the provided diluent.
-
Sample Preparation: Use the extracted and dried sample residue.
-
Incubation: Add 30 µL of the Amplifex reagent solution to the dried sample. Vortex for 15 seconds and incubate for 30 to 60 minutes at room temperature.
-
Quenching: Add 30 µL of deionized water to the reaction mixture.
-
Analysis: The sample is then transferred for LC-MS/MS injection.
Conclusion
This compound is a valuable tool for enhancing the detection of vitamin D metabolites and other molecules containing a cis-diene functionality in LC-MS/MS analysis. Its performance is comparable to other dienophile reagents, with specific advantages and disadvantages in terms of reaction conditions, sensitivity enhancement, and derivative stability. While the potential for cross-reactivity with other endogenous diene-containing molecules exists, this can be effectively managed with appropriate chromatographic separation. Researchers should carefully consider the specific requirements of their analytical method when choosing between this compound and its alternatives to achieve optimal results.
References
- 1. theorango.com [theorango.com]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Conjugated Dienes [research.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. aocs.org [aocs.org]
- 8. Conjugated dienes detected in tissue lipid extracts by second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing analysis throughput, sensitivity and specificity in LC/ESI-MS/MS assay of plasma 25-hydroxyvitamin D3 by derivatization with triplex 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pebforum.com [pebforum.com]
A Comparative Guide to the Quantitative Analysis of Dmeq-tad Fluorescence Intensity
For researchers, scientists, and professionals in drug development engaged in the sensitive quantification of biological molecules, the choice of a fluorescent labeling agent is critical. This guide provides a detailed comparison of 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (Dmeq-tad) with other common derivatization reagents. The focus is on the quantitative analysis of vitamin D metabolites, a common application for these reagents, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary aim of using derivatization agents like this compound is to enhance the ionization efficiency and, consequently, the detection sensitivity of analytes that are otherwise difficult to measure in low concentrations.[1][2] This guide presents a comparative overview of this compound's performance against notable alternatives, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a derivatization reagent significantly impacts the sensitivity of LC-MS/MS analysis. The following table summarizes the reported signal enhancement for this compound and its alternatives in the context of vitamin D metabolite analysis. It is important to note that the degree of enhancement can vary depending on the specific analyte, the complexity of the sample matrix, and the instrumental setup.
| Derivatization Reagent | Target Moiety | Reported Signal Enhancement (Relative to Underivatized Analyte) | Key Remarks |
| This compound | cis-diene | 10- to 100-fold improvement in sensitivity.[1] | A sensitive fluorophore also suitable for fluorometric methods.[2] |
| Amplifex | cis-diene | Generally considered the most sensitive for broad metabolite profiling; provides a 10-fold higher signal-to-noise ratio than PTAD.[3][4] | Optimized for MS/MS analysis due to its positively charged end group.[5] |
| PTAD | cis-diene | Can provide up to a 100-fold increase in ion intensity.[6] | A widely used, commercially available Cookson-type reagent. |
| INC | Hydroxyl groups | 200- to 1,000-fold increase in sensitivity.[7] Signals can be 3- to 45-times higher depending on the specific metabolite.[2][8] | Reacts with hydroxyl groups, making it less specific to diene-containing structures. |
| FMP-TS | Hydroxyl groups | Offers significant signal enhancement, with performance comparable to other leading reagents for selected metabolites.[4] | Reaction time is notably shorter compared to Amplifex and PTAD.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are the summarized derivatization protocols for this compound and its alternatives as cited in the literature.
This compound Derivatization Protocol
This protocol is adapted from Kaufmann et al. as described in a comparative study.[2]
-
Reagent Preparation : Prepare a 0.1 mg/mL solution of this compound in ethyl acetate.
-
Initial Derivatization : Add 25 µL of the this compound solution to the dried sample extract.
-
Incubation : Incubate the mixture at ambient temperature for 30 minutes.
-
Second Derivatization : Add another 25 µL of the this compound solution.
-
Second Incubation : Continue incubation for an additional 60 minutes.
-
Quenching : Terminate the reaction by adding 50 µL of methanol.
-
Solvent Evaporation : Dry the sample completely under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 100 µL of a 90:10 (v/v) methanol:water mixture before injection into the LC-MS/MS system.
Alternative Derivatization Protocols
Amplifex Protocol:
-
Reagent Preparation : Prepare a 1 to 1.5 mg/mL solution of Amplifex reagent by adding the provided diluent.
-
Derivatization : Add 30 µL of the Amplifex solution to the dried sample, vortex for 15 seconds, and centrifuge briefly.
-
Incubation : Incubate at room temperature for 30 to 60 minutes.
-
Quenching : Add 30 µL of deionized water, vortex for 15 seconds, and centrifuge.[4]
PTAD Protocol:
-
Reagent Preparation : Prepare a 0.5 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.
-
Derivatization : Add 50 µL of the PTAD solution to the dried sample extract.
-
Incubation : Vortex and incubate at room temperature for 1 hour.[11]
INC Protocol:
-
Derivatization : The reaction with isonicotinoyl chloride (INC) is reported to be instantaneous at room temperature.[7]
-
Throughput : This reagent allows for a high-throughput workflow due to the rapid reaction time.[7]
FMP-TS Protocol:
-
Reagent Preparation : Freshly prepare a 5 mg/mL solution of 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) in dry acetonitrile containing 1% triethylamine.
-
Derivatization : Add 50 µL of the FMP-TS solution to the dried sample, vortex for 15 seconds.
-
Incubation : Incubate at 30°C for 15 minutes.
-
Quenching : Add 50 µL of methanol to stop the reaction.
-
Solvent Evaporation and Reconstitution : Dry the sample and reconstitute in the initial mobile phase.[10]
Visualizing the Workflow
To better understand the role of derivatization in the quantitative analysis of vitamin D metabolites, the following diagram illustrates a generalized experimental workflow. This highlights the critical step where this compound or an alternative reagent is introduced to enhance the analytical signal prior to detection.
Caption: Experimental workflow for vitamin D metabolite analysis.
This guide provides a comparative framework for selecting a suitable derivatization reagent for the quantitative analysis of vitamin D metabolites. While this compound offers a significant improvement in sensitivity, alternatives such as Amplifex may provide superior performance for broad metabolite profiling, and reagents like INC and FMP-TS offer advantages in terms of reaction speed and applicability to different functional groups. The choice of reagent should be guided by the specific analytical requirements, including the target analytes, desired sensitivity, and throughput needs.
References
- 1. Vitamin D metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Dmeq-tad in Cellular Assays: A Comparative Performance Guide for Researchers
In the landscape of cancer research and drug development, the nuclear factor-kappa B (NF-κB) signaling pathway has emerged as a critical target. Its constitutive activation is a hallmark of many malignancies, promoting cell proliferation, survival, and inflammation. A key regulator of this pathway is the IκB kinase β (IKKβ), making it an attractive target for therapeutic intervention. This guide provides a comparative overview of the performance of Dmeq-tad (dehydroxymethylepoxyquinomicin or DHMEQ), a notable IKKβ inhibitor, in various cancer cell lines.
Performance of this compound in Cancer Cell Lines
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed apoptotic effects of this compound in different cancer cell types.
| Cell Line | Cancer Type | IC50 of this compound | Observed Apoptotic Effects |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 µg/mL | Induces apoptosis in a dose-dependent manner. |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 µg/mL | Induces apoptosis in a dose-dependent manner. |
| TPC-1 | Thyroid Carcinoma | 38.57 µg/mL | Increased apoptosis rate compared to control. |
| HS-SY-II | Synovial Sarcoma | Growth completely inhibited at 10 µg/mL | Apoptosis induced at 10 µg/mL. |
| SYO-1 | Synovial Sarcoma | Growth completely inhibited at 10 µg/mL | Apoptosis induced at 10 µg/mL. |
| A2780 | Ovarian Cancer | Not explicitly stated | Increased percentage of apoptotic cells, especially in combination with platinum-based drugs. |
| SKOV3 | Ovarian Cancer | Not explicitly stated | Significant rise in early and late apoptotic cells after 48 hours of exposure. |
| HA22T/VGH | Hepatic Cancer | Not explicitly stated | Synergistic induction of apoptosis when combined with cisplatin. |
Performance of Alternative IKKβ Inhibitors
For comparative purposes, this section presents the performance of two other commonly used IKKβ inhibitors, BAY 11-7082 and IMD-0354, in various cancer cell lines as reported in the literature.
BAY 11-7082
| Cell Line | Cancer Type | IC50 of BAY 11-7082 |
| HGC27 | Gastric Cancer | 24.88 nM (24h), 6.72 nM (48h), 4.23 nM (72h) |
| MKN45 | Gastric Cancer | 29.11 nM (24h), 11.22 nM (48h), 5.88 nM (72h) |
IMD-0354
| Cell Line | Cancer Type | IC50 of IMD-0354 |
| HMC-1 | Mast Cell Leukemia | Inhibits TNF-α induced NF-κB transcription with an IC50 of 1.2 µM. |
| NALM-6 | B-cell Precursor Leukemia | 0.63 µM |
Experimental Protocols
To facilitate the independent evaluation and comparison of IKKβ inhibitors, detailed protocols for key cellular assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
IKKβ inhibitors (this compound, BAY 11-7082, IMD-0354)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the IKKβ inhibitors in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value for each inhibitor.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide - PI).
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
IKKβ inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of IKKβ inhibitors for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanism of action and experimental design, the following diagrams have been generated.
Caption: The canonical NF-κB signaling pathway.
Caption: General mechanism of action of IKKβ inhibitors.
Caption: A typical experimental workflow for inhibitor comparison.
Unveiling Cellular Insights: A Comparative Guide to Dmeq-tad Labeling and Traditional Staining Methods
In the landscape of cellular and tissue analysis, researchers are equipped with a diverse toolkit to visualize and quantify biological molecules. While traditional staining methods like Hematoxylin and Eosin (H&E) and Immunohistochemistry (IHC) have long been the cornerstones of histology and pathology, modern fluorescent labeling reagents offer new frontiers in sensitivity and quantification. This guide provides a comprehensive comparison between Dmeq-tad, a fluorescent labeling agent, and conventional staining techniques, offering insights into their respective advantages, applications, and underlying methodologies.
It is important to clarify that this compound is not a direct staining method for microscopic imaging in the way H&E or IHC are. Instead, this compound (4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione) is a reagent used for the fluorescence-labeling of specific molecules, such as Vitamin D, to enable their detection and quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide, therefore, compares the analytical approach using this compound with the visualization techniques of traditional staining.
At a Glance: this compound vs. Traditional Staining
The choice between using a fluorescent labeling agent like this compound and a traditional staining method hinges on the research question. Are you seeking to quantify a specific molecule in a complex sample, or is the goal to visualize the morphology and spatial distribution of cells and proteins within a tissue? The table below summarizes the key differences.
| Feature | This compound Labeling with LC-MS/MS | Traditional Staining (H&E, IHC, IF) |
| Primary Application | Quantitative analysis of specific molecules (e.g., vitamins, metabolites) in a sample homogenate.[1] | Visualization of tissue morphology, cellular structures, and protein localization within tissue sections.[3][4][5] |
| Output Data | Quantitative data (concentration of the target molecule).[1] | Qualitative or semi-quantitative data (staining intensity and localization), digital image analysis for quantification.[5][6] |
| Specificity | High, based on both the chemical reaction of the label with the target and the separation and detection by mass spectrometry. | Variable, dependent on antibody specificity (IHC/IF) or dye affinity (H&E).[5][7] |
| Sensitivity | Very high, capable of detecting trace amounts of molecules.[1] | Good, but can be limited by background staining and signal amplification methods.[8][9] |
| Spatial Resolution | No spatial information is retained as the tissue is homogenized. | High, provides detailed information on the location of cells and proteins within the tissue architecture.[6] |
| Multiplexing | Possible by detecting multiple labeled molecules with different masses in a single run. | Possible with multiple antibodies and different colored chromogens or fluorophores.[10] |
Delving Deeper: Methodology and Workflow
The experimental workflows for this compound labeling and traditional staining are fundamentally different, reflecting their distinct analytical goals.
This compound Labeling for LC-MS/MS Analysis
The primary advantage of using a derivatizing agent like this compound is to enhance the ionization efficiency and detection sensitivity of target molecules that are otherwise difficult to analyze with mass spectrometry.[1] The workflow involves chemically tagging the molecule of interest in a liquid sample before its injection into the LC-MS/MS system.
Traditional Staining: Immunohistochemistry (IHC) Workflow
IHC allows for the specific detection of proteins within the context of tissue architecture. This is achieved by using antibodies that bind to the target protein, followed by a detection system that generates a colored precipitate at the site of the antibody-antigen reaction.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results in both analytical chemistry and histology.
This compound Derivatization Protocol (General)
This protocol provides a general framework for the derivatization of an analyte in a sample extract prior to LC-MS/MS analysis. Optimization is typically required for specific molecules and sample matrices.
Materials:
-
Sample extract containing the target analyte
-
This compound reagent solution
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., formic acid)
-
Organic solvent (e.g., acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a specific volume of the sample extract, add the reaction buffer.
-
Derivatization Reaction: Add the this compound reagent solution to the buffered sample. The reaction time can be very rapid, often within seconds to minutes at room temperature.[1][11]
-
Quenching: Stop the reaction by adding a quenching solution.
-
Sample Cleanup (if necessary): Centrifuge the sample to pellet any precipitate. The supernatant containing the derivatized analyte is then transferred to an autosampler vial for LC-MS/MS analysis.
Hematoxylin and Eosin (H&E) Staining Protocol
H&E staining is the most common staining method in histology and is used to visualize the general morphology of a tissue section.[12][]
Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Immerse in filtered hematoxylin solution for 3-5 minutes.[14]
-
Rinse in running tap water.
-
Differentiation: Quickly dip in acid-alcohol (e.g., 1% HCl in 70% ethanol) to remove excess stain.[14]
-
Rinse in running tap water.
-
Bluing: Dip in a bluing agent (e.g., ammonia water) until nuclei turn blue.[15]
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in eosin solution for 30 seconds to 2 minutes.[14]
-
Briefly rinse in water.
-
-
Dehydration and Clearing:
-
Mounting: Apply mounting medium and a coverslip.[15]
Immunohistochemistry (IHC) Protocol
This protocol outlines the key steps for detecting a specific protein in paraffin-embedded tissue sections.
Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration: As described in the H&E protocol.
-
Antigen Retrieval: This step is crucial to unmask epitopes that may have been altered by fixation. Heat-Induced Epitope Retrieval (HIER) is commonly used, involving heating the slides in a specific buffer (e.g., citrate buffer, pH 6.0).[7][16]
-
Blocking: Incubate sections with a blocking solution (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate with the primary antibody, which is specific to the target protein, at an optimized dilution and time.[7]
-
Secondary Antibody Incubation: After washing, incubate with a biotinylated or enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Apply an enzyme complex (e.g., avidin-biotin complex) and then a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.[16]
-
Counterstaining: Stain with a contrasting color, typically hematoxylin, to visualize cell nuclei.[7]
-
Dehydration, Clearing, and Mounting: As described in the H&E protocol.[16]
Conclusion: Choosing the Right Tool for the Job
The comparison between this compound labeling and traditional staining methods highlights a fundamental principle in scientific research: the choice of methodology is dictated by the question being asked. This compound and similar derivatization reagents are powerful tools for highly sensitive and specific quantification of molecules in complex mixtures, providing invaluable data for pharmacology, metabolomics, and clinical chemistry. However, this comes at the cost of spatial information.
Conversely, traditional staining methods like H&E, IHC, and immunofluorescence excel at providing detailed spatial context, allowing researchers to visualize the intricate architecture of tissues and the precise localization of proteins within cells.[6][10] While quantification can be more challenging and is often semi-quantitative, these techniques are indispensable in pathology, developmental biology, and neuroscience.
Ultimately, these approaches are not mutually exclusive but rather complementary. A research project might utilize LC-MS/MS with this compound to quantify the overall level of a specific metabolite in a diseased tissue, while concurrently using IHC to identify which cell types within that tissue are responsible for its production. By understanding the advantages and limitations of each technique, researchers can strategically design experiments that leverage the strengths of both quantitative and qualitative methodologies to gain a deeper understanding of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. era-chair.am [era-chair.am]
- 5. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. stagebio.com [stagebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 14. clyte.tech [clyte.tech]
- 15. mycetoma.edu.sd [mycetoma.edu.sd]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
A Comparative Guide to Fluorescent Probes for Lipid Peroxidation Detection
An objective comparison of the performance, limitations, and alternative probes for the detection of lipid peroxidation, a key indicator of cellular oxidative stress.
In the study of cellular oxidative stress and related pathologies such as ferroptosis, accurate detection of lipid peroxidation is crucial. While the specific probe "Dmeq-tad" mentioned in the query does not correspond to a recognized fluorescent probe for lipid peroxidation in scientific literature, this guide provides a comprehensive comparison of two widely used and well-validated alternatives: C11-BODIPY 581/591 and Liperfluo. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their experimental needs.
Overview of Lipid Peroxidation Probes
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[1] This process leads to the generation of lipid peroxides and can cause damage to cell membranes, ultimately contributing to various cellular dysfunctions and regulated cell death pathways like ferroptosis.[2][3] Fluorescent probes are indispensable tools for visualizing and quantifying lipid peroxidation in living cells.
C11-BODIPY 581/591: A Ratiometric Sensor
C11-BODIPY 581/591 is a lipophilic fluorescent dye that incorporates into cellular membranes.[3] Its key feature is a ratiometric fluorescent response to lipid peroxidation. In its native, unoxidized state, the probe exhibits red fluorescence. Upon reaction with lipid radicals, the polyunsaturated butadienyl portion of the molecule is oxidized, causing a shift in the fluorescence emission to the green spectrum.[3][4] This ratiometric capability allows for a more robust and quantitative analysis by minimizing variations due to probe concentration, excitation intensity, and photobleaching.[5]
Liperfluo: A Specific Detector of Lipid Peroxides
Liperfluo is a fluorescent probe specifically designed to detect lipid peroxides.[6][7] Unlike C11-BODIPY 581/591, which reacts with lipid radicals, Liperfluo is reported to be specifically oxidized by lipid peroxides.[4][8] In its reduced form, Liperfluo is virtually non-fluorescent in aqueous environments but becomes highly fluorescent in lipophilic environments like cell membranes upon oxidation.[9][10] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for detecting lipid peroxide accumulation.
Performance Comparison: C11-BODIPY 581/591 vs. Liperfluo
The choice between C11-BODIPY 581/591 and Liperfluo depends on the specific experimental goals, instrumentation availability, and the aspect of lipid peroxidation being investigated.
| Feature | C11-BODIPY 581/591 | Liperfluo |
| Detection Target | Lipid Radicals[4] | Lipid Peroxides[4][8] |
| Detection Method | Ratiometric (Red to Green Shift)[3] | "Turn-on" Green Fluorescence[9][10] |
| Sensitivity | High sensitivity, suitable for plate reader quantification[4] | High sensitivity, particularly for microscopy and flow cytometry |
| Specificity | Sensitive to a variety of oxy-radicals and peroxynitrite | Reported to be specific for lipid peroxides over other ROS[7][8] |
| Photostability | Good photostability[5] | Minimizes photo-damage due to long-wavelength excitation[6] |
| Instrumentation | Fluorescence microscope, flow cytometer, plate reader[4] | Fluorescence microscope, flow cytometer[11] |
| Key Advantage | Ratiometric measurement minimizes experimental variability[5] | High specificity for lipid peroxides provides clearer interpretation |
| Limitations | Reacts with a broader range of reactive species, not just lipid-derived radicals. | Not ideal for quantification using a plate reader[4] |
Experimental Protocols
General Protocol for C11-BODIPY 581/591 Staining
-
Cell Preparation: Plate cells at the desired density and incubate overnight.
-
Probe Loading: Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[12]
-
Washing: Wash the cells twice with a suitable buffer such as Hank's Balanced Salt Solution (HBSS).[12]
-
Induction of Lipid Peroxidation: Treat cells with the desired stimulus to induce lipid peroxidation.
-
Imaging and Analysis:
-
Microscopy: Observe cells using a fluorescence microscope with filter sets for both red (e.g., Texas Red) and green (e.g., FITC) fluorescence.
-
Flow Cytometry: Analyze the shift in fluorescence from red to green channels.
-
Plate Reader: Measure the fluorescence intensity in both red and green channels and calculate the ratio.[4]
-
General Protocol for Liperfluo Staining
-
Cell Preparation: Seed cells in a suitable culture vessel and grow overnight.
-
Probe Loading: Remove the culture medium and wash the cells with serum-free medium. Add Liperfluo working solution (typically 1-5 µM) and incubate for 30 minutes at 37°C.[11]
-
Washing: Remove the probe solution and wash the cells twice with serum-free medium or HBSS.[11]
-
Induction of Lipid Peroxidation: Add the experimental inducer of lipid peroxidation.
-
Imaging and Analysis:
Visualizing the Mechanisms
The following diagrams illustrate the detection mechanisms of the probes and the process of lipid peroxidation.
Caption: Lipid peroxidation cascade and the points of intervention for C11-BODIPY and Liperfluo.
Caption: A generalized workflow for conducting a lipid peroxidation assay using fluorescent probes.
Conclusion
The selection of a fluorescent probe for lipid peroxidation studies is a critical step in experimental design. While C11-BODIPY 581/591 offers the advantage of ratiometric analysis, making it suitable for a wide range of applications including high-throughput screening, its reactivity with multiple radical species should be considered. Liperfluo, with its high specificity for lipid peroxides, is an excellent choice for studies aiming to specifically detect the accumulation of these molecules, particularly in the context of ferroptosis. Researchers should carefully consider the specific aims of their study, the available instrumentation, and the potential limitations of each probe to ensure the generation of accurate and reproducible data.
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 4. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 5. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 7. dojindo.com [dojindo.com]
- 8. Oxidation kinetics of fluorescent membrane lipid peroxidation indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Liperfluo L248_2 manual | DOJINDO [dojindo.com]
- 11. Liperfluo L248 manual | DOJINDO [dojindo.com]
- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of Dmeq-tad: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Dmeq-tad, a reagent used in fluorescence-labeling.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact. An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
The following table summarizes key data for this compound, based on available supplier information and data from structurally related compounds.
| Property | Value | Source |
| Chemical Name | 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione | [1][2][3] |
| CAS Number | 132788-52-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅N₅O₅ | [1][2][3] |
| Molecular Weight | 345.31 g/mol | [1][2][3] |
| Appearance | Pink to Red Solid | [1][2] |
| Melting Point | >200 °C (decomposes) | [4] |
| Boiling Point | 533.50 °C | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P403+P233, P501 | |
| Storage | Store at < -15°C, keep under inert gas (Nitrogen), protect from light. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. High-temperature incineration at a permitted facility is the most probable final disposal method for this type of organic chemical waste.[5][6][7]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.[6]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[5][6]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and appropriately labeled hazardous waste container.[6]
-
Ensure all waste containers are in good condition and compatible with the chemical.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number (132788-52-4), and any other components in the waste stream. Affix appropriate hazard symbols.[7]
4. Storage:
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from general laboratory traffic.[5]
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide the waste disposal company with a copy of all available safety and hazard information for this compound.
6. Handling Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Restrict access to the contaminated area.
2. Ensure Adequate Ventilation:
-
If the spill occurs in a fume hood, keep the hood running. If outside a hood, ensure the area is well-ventilated, if safe to do so.
3. Personal Protective Equipment (PPE):
-
Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if there is a risk of dust or aerosol formation.
4. Spill Containment and Cleanup:
-
For solid spills: Carefully sweep or scoop up the spilled material and place it into a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
5. Decontamination:
-
Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse. Collect all cleaning materials and rinsate for disposal as hazardous waste.
6. Reporting:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualizing Disposal and Spill Management Workflows
To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.
Caption: this compound Disposal Workflow.
Caption: this compound Spill Management Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling Dmeq-tad
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to foster a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the unknown toxicological properties of Dmeq-tad and the potential for irritation based on an analogous compound, the following personal protective equipment is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles and a face shield when handling the solid compound or solutions. |
| Skin Protection | Wear a lab coat and disposable nitrile gloves. Change gloves immediately if they become contaminated. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile) at all times. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE during inspection.
2.2. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Long-term storage at -20°C is recommended by suppliers.
-
Keep away from incompatible materials, such as strong oxidizing agents.
2.3. Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Use a dedicated set of non-sparking tools for weighing and transferring the powder.
-
Avoid creating dust.
2.4. Experimental Use
-
Clearly label all solutions containing this compound.
-
Handle solutions with care to avoid splashes and aerosols.
-
Keep containers closed when not in use.
2.5. Spill and Leak Procedures
-
In case of a spill, evacuate the area and prevent entry.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
3.1. Waste Collection
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatible.
3.2. Waste Disposal
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety precautions for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from receipt to disposal, including spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
